Fak-IN-12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H25ClN6O3 |
|---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
2-[[5-chloro-2-[4-[(E)-3-morpholin-4-yl-3-oxoprop-1-enyl]anilino]pyrimidin-4-yl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C25H25ClN6O3/c1-27-24(34)19-4-2-3-5-21(19)30-23-20(26)16-28-25(31-23)29-18-9-6-17(7-10-18)8-11-22(33)32-12-14-35-15-13-32/h2-11,16H,12-15H2,1H3,(H,27,34)(H2,28,29,30,31)/b11-8+ |
InChI Key |
FAYHTHMYTPVDMV-DHZHZOJOSA-N |
Isomeric SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)/C=C/C(=O)N4CCOCC4 |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)C=CC(=O)N4CCOCC4 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Focal Adhesion Kinase (FAK) Inhibitors in Cancer Cells
Preamble: This document provides an in-depth overview of the mechanism of action of Focal Adhesion Kinase (FAK) inhibitors in the context of oncology. While the initial query specified "Fak-IN-12," a thorough review of publicly available scientific literature did not yield specific data for a compound with this designation. Therefore, this guide focuses on the well-characterized mechanisms of representative small-molecule FAK inhibitors, synthesizing data from multiple studies to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: Focal Adhesion Kinase in Cancer
Focal Adhesion Kinase (FAK), encoded by the PTK2 gene, is a non-receptor tyrosine kinase that serves as a critical signaling hub in both normal and cancerous cells.[1][2] It integrates signals from integrins and growth factor receptors to regulate fundamental cellular processes, including survival, proliferation, migration, and invasion.[3][4][5] In numerous advanced-stage solid cancers, FAK is overexpressed and activated, and its levels often correlate with poor patient prognosis.[3][6] FAK promotes tumorigenesis through two primary modes: a kinase-dependent enzymatic function and a kinase-independent scaffolding function, making it a compelling target for therapeutic intervention.[3][4][7]
FAK's role extends beyond the cancer cell itself, influencing the tumor microenvironment by promoting angiogenesis and establishing an immunosuppressive milieu.[5][6] The development of small-molecule inhibitors targeting FAK has thus emerged as a promising strategy to disrupt these pro-tumorigenic pathways.[4][8]
Core Mechanism of Action: Kinase Inhibition
The primary mechanism of action for most FAK inhibitors is the competitive inhibition of the ATP-binding site within the FAK kinase domain.[9] This blockade prevents the autophosphorylation of FAK at tyrosine residue 397 (Y397), which is the crucial first step in FAK activation.[3][4]
The inhibition of Y397 autophosphorylation has several downstream consequences:
-
Disruption of Src Recruitment: The phosphorylated Y397 site serves as a high-affinity binding dock for the SH2 domain of Src family kinases.[10] By preventing this phosphorylation, FAK inhibitors block the formation of the FAK-Src signaling complex, a key mediator of downstream pathways.[10]
-
Suppression of Downstream Signaling Cascades: The FAK-Src complex, once formed, phosphorylates numerous substrates, activating pro-survival and pro-proliferative pathways. FAK inhibition leads to the suppression of these cascades, most notably:
-
PI3K/Akt Pathway: FAK activation promotes cell survival, often by preventing a form of programmed cell death known as anoikis.[3][10] This is partly mediated through the activation of the PI3K/Akt pathway.[3][11] FAK inhibitors disrupt this survival signal.
-
MAPK/ERK Pathway: FAK signaling can lead to the activation of the Ras-MAPK/ERK cascade, which drives cell proliferation and upregulates key cell cycle proteins like cyclin D1.[1][6][12] Inhibition of FAK dampens ERK1/2 phosphorylation, contributing to reduced tumor cell growth.[1][2]
-
-
Impairment of Cell Motility and Invasion: FAK is a master regulator of focal adhesion dynamics, which are essential for cell migration.[13] FAK inhibitors disrupt the turnover of these adhesion sites and can suppress the expression of matrix metalloproteinases (MMPs) that degrade the extracellular matrix, thereby inhibiting cancer cell invasion and metastasis.[4][10]
The following diagram illustrates the central role of FAK and the primary point of intervention for kinase inhibitors.
References
- 1. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eo.bioscientifica.com [eo.bioscientifica.com]
- 3. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 6. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAK in Cancer: From Mechanisms to Therapeutic Strategies [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 12. Focal Adhesion Kinase, a Downstream Mediator of Raf-1 Signaling, Suppresses Cellular Adhesion, Migration and Neuroendocrine Markers in Bon Carcinoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Downstream Signaling Pathways of Focal Adhesion Kinase (FAK) and the Implications of its Inhibition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific inhibitor termed "Fak-IN-12" is not publicly available within the provided search results. This guide will, therefore, provide an in-depth overview of the downstream signaling pathways of Focal Adhesion Kinase (FAK) and the effects of its inhibition, drawing upon data from known FAK inhibitors.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling.[1][2] Encoded by the PTK2 gene, FAK is a key mediator of signals from the extracellular matrix (ECM) and growth factors, influencing a wide array of cellular functions including survival, proliferation, migration, and invasion.[3][4] Its overexpression and overactivation are frequently observed in various cancers, making it a compelling target for therapeutic intervention.[2][5][6] FAK's functions are multifaceted, involving both kinase-dependent enzymatic activity and kinase-independent scaffolding roles.[2][4]
Core Signaling Pathways of FAK
FAK activation is a multi-step process initiated by stimuli such as integrin clustering upon cell adhesion to the ECM.[1] This leads to autophosphorylation at the Tyr397 residue, creating a high-affinity binding site for SH2 domain-containing proteins, most notably Src family kinases.[1] The resulting FAK/Src complex is fully active and phosphorylates a host of downstream targets, initiating multiple signaling cascades.[1]
Key downstream pathways include:
-
PI3K/Akt Pathway: FAK activation can lead to the recruitment and activation of the p85 subunit of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt. This pathway is critical for promoting cell survival and proliferation.[1][7]
-
MAPK/ERK Pathway: The FAK/Src complex can phosphorylate Grb2, which links FAK to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK.[8] This pathway is also involved in cell proliferation and survival.
-
p130Cas/Crk/Dock180/Rac Pathway: A well-characterized pathway involves the phosphorylation of p130Cas by the FAK/Src complex.[9] Phosphorylated p130Cas recruits the Crk adaptor protein, leading to the activation of Dock180 and subsequently the Rho GTPase Rac. This cascade is pivotal for regulating cell migration and membrane ruffling.[9]
-
p53 Regulation: FAK can translocate to the nucleus and interact with the N-terminal transactivation domain of the tumor suppressor p53.[4] This interaction can attenuate p53's transcriptional activity and inhibit p53-mediated apoptosis, thereby promoting cell survival.[4][9] FAK's FERM domain can also mediate the interaction between p53 and Mdm2, leading to p53 ubiquitination and degradation.[9]
Visualization of FAK Signaling Pathways
Caption: Downstream signaling pathways of Focal Adhesion Kinase (FAK).
Quantitative Data on FAK Inhibition
The inhibition of FAK has been shown to have significant effects on cancer cell lines. The following tables summarize quantitative data from studies using various FAK inhibitors.
Table 1: Effect of FAK Inhibitors on Cell Viability
| Cell Line | Inhibitor | Concentration (µM) | Reduction in Cell Viability | Assay |
| COLO320DM | PROTAC-FAK | 0-20 | Significant dose-dependent reduction | Crystal Violet Assay[3] |
| GOT1 | PROTAC-FAK | 0-20 | Significant dose-dependent reduction | Crystal Violet Assay[3] |
| COLO320DM | Y15 | 0-20 | Significant dose-dependent reduction | Crystal Violet Assay[3] |
| GOT1 | Y15 | 0-20 | Significant dose-dependent reduction | Crystal Violet Assay[3] |
Table 2: Effect of FAK Inhibitors on Protein Phosphorylation and Expression
| Cell Line | Inhibitor | Effect |
| GI-NET cells | PROTAC-FAK, Y15 | Suppression of ERK1/2 phosphorylation[3] |
| GI-NET cells | PROTAC-FAK, Y15 | Modulation of RB1 expression[3] |
| SKOV3 | GSK2256098 (1.0 µM) | Significant reduction of FAK Y397 autophosphorylation[5] |
Table 3: Potency of FAK Inhibitors
| Inhibitor | Target | IC₅₀ |
| TAE-226 | FAK | 5.5 nM[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of FAK signaling.
1. Cell Viability Assay (Crystal Violet)
-
Cell Seeding: 3 x 10³ cells (e.g., GOT1) are seeded into 12-well plates in a low-serum medium.[3]
-
Treatment: 24 hours post-seeding, cells are treated with varying concentrations of the FAK inhibitor or a vehicle control.[3]
-
Incubation: Cells are incubated at 37°C for 14-20 days, with the culture medium refreshed every 3-4 days.[3]
-
Staining and Quantification: Colonies are stained with crystal violet and subsequently quantified using software such as ImageJ.[3]
Caption: Workflow for a crystal violet cell viability assay.
2. Colony Formation Assay
-
Cell Seeding: A specified number of cells (e.g., 3 x 10³ GOT1 cells) are seeded into appropriate well plates in a low-serum medium.[3]
-
Treatment: After 24 hours, cells are treated with the compound of interest or a vehicle control.[3]
-
Incubation: The plates are incubated at 37°C for a period of 14-20 days, with the medium being refreshed every 3-4 days.[3]
-
Staining and Analysis: Colonies are fixed and stained with crystal violet, and the number and size of colonies are quantified using imaging software.[3]
3. Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells, and complementary DNA (cDNA) is synthesized.
-
PCR Reaction: The qRT-PCR is performed using specific primers for the gene of interest (e.g., PTK2) and a housekeeping gene (e.g., GAPDH) for normalization.[3]
-
Data Analysis: The relative expression of the target gene is calculated.
Table 4: Example of qPCR Primers
| Gene | Primer | Sequence |
| PTK2 | Forward | GTAGTGTCCCTATGGTGAAGG[3] |
| PTK2 | Reverse | GGTCAGAGTTCAATAGCTTC[3] |
4. Immunoprecipitation and Western Blotting
-
Cell Lysis: Cells are lysed in a suitable buffer. For phosphorylation studies, phosphatase inhibitors are included.
-
Immunoprecipitation: The protein of interest (e.g., FAK) is immunoprecipitated from the cell lysates using a specific antibody.
-
SDS-PAGE and Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the protein of interest or specific phosphorylation sites (e.g., pY397-FAK).
-
Detection: The signal is detected using an appropriate secondary antibody and detection reagent.
Conclusion
Focal Adhesion Kinase is a central node in signaling pathways that are fundamental to cell behavior and are often dysregulated in cancer. Its downstream effectors, including the PI3K/Akt and MAPK/ERK pathways, are critical for cell survival and proliferation, while the p130Cas/Crk pathway is a key regulator of cell motility. Furthermore, FAK's ability to modulate p53 activity highlights its role in apoptosis. The development of FAK inhibitors represents a promising therapeutic strategy, with demonstrated effects on reducing cell viability and inhibiting key phosphorylation events in cancer cells. The experimental protocols outlined provide a foundation for further research into the intricate roles of FAK and the development of novel cancer therapies.
References
- 1. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the hydrophobic pockets of FAK/PYK2 FAT domain: a highly effective inhibitory strategy suppressing tumor growth and eliminating metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Focal Adhesion Kinase, a Downstream Mediator of Raf-1 Signaling, Suppresses Cellular Adhesion, Migration and Neuroendocrine Markers in Bon Carcinoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of FAK Inhibitor IN-10018 in Reshaping the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has emerged as a critical regulator of the tumor microenvironment (TME), influencing cancer progression, metastasis, and resistance to therapy. Its overexpression and activation are correlated with poor prognosis in a multitude of solid tumors. This technical guide provides an in-depth exploration of the FAK inhibitor IN-10018 (also known as BI-853520), detailing its mechanism of action and its profound impact on the TME. We present a comprehensive summary of its preclinical and clinical data, detailed experimental protocols for its evaluation, and visual representations of the FAK signaling pathway and experimental workflows to facilitate further research and drug development in this promising area of oncology.
Introduction: Focal Adhesion Kinase as a Therapeutic Target in Oncology
Focal Adhesion Kinase (FAK) is a key mediator of signal transduction downstream of integrins and growth factor receptors.[1][2] It plays a pivotal role in diverse cellular processes, including cell adhesion, migration, proliferation, and survival.[1] In the context of cancer, FAK is frequently overexpressed and activated, contributing to tumorigenesis and metastasis.[2] FAK's influence extends beyond the cancer cell itself, as it is deeply implicated in modulating the TME. FAK signaling can promote angiogenesis, fibrosis, and the recruitment of immunosuppressive immune cells, creating a niche that fosters tumor growth and shields it from anti-cancer therapies.[2][3]
The multifaceted role of FAK in cancer has made it an attractive target for therapeutic intervention. A number of small molecule FAK inhibitors have been developed and are in various stages of preclinical and clinical evaluation.[3] These inhibitors primarily act by competing with ATP for binding to the kinase domain of FAK, thereby inhibiting its autophosphorylation at Tyrosine 397 (Y397) and blocking downstream signaling cascades.[3] This guide focuses on a potent and selective FAK inhibitor, IN-10018.
IN-10018: A Potent and Selective FAK Inhibitor
IN-10018, also known as BI-853520, is an orally bioavailable, ATP-competitive inhibitor of FAK.[3][4] It exhibits high selectivity for FAK with a reported IC50 of 1 nM in cell-free assays.[4][5] Preclinical studies have demonstrated that IN-10018 effectively inhibits FAK autophosphorylation at the Y397 site, leading to the suppression of tumor growth and metastasis in various cancer models.[3][6] Furthermore, early clinical data have indicated a manageable safety profile and promising efficacy in several tumor types, particularly in combination with other anti-cancer agents.[4][7]
The Role of IN-10018 in the Tumor Microenvironment
The therapeutic potential of IN-10018 extends beyond its direct effects on tumor cells to its ability to modulate the TME. By inhibiting FAK, IN-10018 can reverse the immunosuppressive and pro-angiogenic environment created by tumors.
Modulation of the Immune Microenvironment
FAK signaling in both cancer cells and immune cells contributes to an immunosuppressive TME. FAK can promote the expression of immune checkpoint ligands and regulate the production of cytokines and chemokines that attract regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2] FAK inhibitors, including IN-10018, have been shown to enhance anti-tumor immunity by:
-
Increasing CD8+ T cell infiltration: By modulating the chemokine profile within the tumor, FAK inhibition can promote the recruitment of cytotoxic CD8+ T cells.[8]
-
Reducing immunosuppressive cell populations: FAK inhibitors can decrease the number of Tregs and MDSCs in the TME.[9]
-
Enhancing the efficacy of immune checkpoint inhibitors: Preclinical studies have demonstrated that combining FAK inhibitors with anti-PD-1 or anti-CTLA-4 antibodies leads to synergistic anti-tumor effects.[10]
Impact on Angiogenesis and Fibrosis
FAK plays a crucial role in tumor-associated angiogenesis and fibrosis, which are essential for tumor growth and metastasis. FAK signaling in endothelial cells promotes their proliferation, migration, and survival.[2] In cancer-associated fibroblasts (CAFs), FAK activation contributes to the deposition of extracellular matrix (ECM) proteins, leading to fibrosis that can impede drug delivery and promote tumor cell invasion. FAK inhibitors can counteract these effects by:
-
Inhibiting angiogenesis: By blocking FAK signaling in endothelial cells, these inhibitors can disrupt the formation of new blood vessels that supply the tumor.
-
Reducing fibrosis: FAK inhibition can decrease the production of ECM components by CAFs, thereby reducing stromal density and potentially improving the penetration of other therapeutic agents.[8]
Quantitative Data for FAK Inhibitors
The following tables summarize the in vitro potency of IN-10018 and other well-characterized FAK inhibitors.
| FAK Inhibitor | Alias(es) | IC50 (cell-free) | Cell Line/Assay Conditions | Reference(s) |
| IN-10018 | BI-853520 | 1 nM | Recombinant FAK | [4][5] |
| Defactinib | VS-6063, PF-04554878 | <0.6 nM | FAK and Pyk2 | [11] |
| VS-4718 | PND-1186 | 1.5 nM | In vitro kinase assay | [12] |
| PF-562271 | VS-6062 | 1.5 nM | Recombinant FAK | [13] |
| FAK Inhibitor | Cell Line | Cellular IC50 (pFAK Y397) | Reference(s) |
| VS-4718 | Not specified | ~100 nM | [12] |
| PF-562271 | MPanc-96, MAD08-608 | 0.1 - 0.3 µM | [13] |
Signaling Pathways and Experimental Workflows
FAK Signaling Pathway
The following diagram illustrates the central role of FAK in integrating signals from the extracellular matrix and growth factors, leading to the activation of downstream pathways that promote cell survival, proliferation, migration, and invasion, as well as modulate the tumor microenvironment.
Figure 1: FAK Signaling Pathway. This diagram illustrates the central role of FAK in cancer.
Experimental Workflow for FAK Inhibitor Evaluation
The following diagram outlines a typical preclinical workflow for the evaluation of a FAK inhibitor like IN-10018, from initial in vitro screening to in vivo efficacy studies.
Figure 2: Experimental Workflow. A typical workflow for evaluating FAK inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of FAK inhibitors on the viability of adherent cancer cell lines.[13][14][15][16]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
FAK inhibitor (e.g., IN-10018) dissolved in DMSO
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the FAK inhibitor in complete culture medium. A typical concentration range would be from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the data and determine the IC50 value using non-linear regression analysis.
-
Western Blotting for Phospho-FAK (Y397)
This protocol describes the detection of phosphorylated FAK at Y397 in cancer cells treated with a FAK inhibitor.[17][18][19]
Materials:
-
Treated and untreated cancer cell lysates
-
RIPA buffer (or similar lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-FAK (Y397) and mouse or rabbit anti-total FAK
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FAK (Y397) overnight at 4°C with gentle agitation. The antibody dilution should be optimized (e.g., 1:1000).
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody against total FAK to normalize for protein loading.
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the efficacy of a FAK inhibitor in a subcutaneous xenograft mouse model.[6][20]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
FAK inhibitor formulated for oral gavage
-
Calipers
-
Anesthesia
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or medium), optionally mixed with Matrigel.
-
Inject a defined number of cells (e.g., 1-5 million) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Begin treatment with the FAK inhibitor (e.g., daily oral gavage) and the vehicle control.
-
-
Monitoring:
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze for western blotting or fix in formalin for immunohistochemistry).
-
Immunohistochemistry (IHC) for FAK and pFAK
This protocol provides a general guideline for the immunohistochemical staining of FAK and phospho-FAK in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.[21][22][23]
Materials:
-
FFPE tumor sections on slides
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies: anti-FAK and anti-phospho-FAK (Y397)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissues by passing them through a graded series of ethanol (100%, 95%, 70%) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a pressure cooker or water bath.
-
-
Blocking Endogenous Peroxidase and Non-specific Binding:
-
Incubate slides in 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Block non-specific antibody binding with a blocking solution.
-
-
Antibody Incubation:
-
Incubate the slides with the primary antibody at the optimal dilution overnight at 4°C.
-
Wash with buffer (e.g., PBS or TBS).
-
Incubate with the biotinylated secondary antibody.
-
Wash with buffer.
-
Incubate with streptavidin-HRP.
-
-
Detection and Counterstaining:
-
Apply the DAB substrate and monitor for color development.
-
Rinse with water.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded ethanol series and xylene.
-
Mount a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope and score the staining intensity and percentage of positive cells.
-
Conclusion
IN-10018 and other FAK inhibitors represent a promising class of anti-cancer agents that target not only the tumor cells but also the supportive tumor microenvironment. By disrupting FAK signaling, these inhibitors can attenuate tumor growth, invasion, and metastasis, while also promoting an anti-tumor immune response and inhibiting angiogenesis. The comprehensive data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and drug developers working to further elucidate the role of FAK in cancer and to advance the clinical development of FAK inhibitors for the benefit of patients. Further research into combination therapies and predictive biomarkers will be crucial to fully realize the therapeutic potential of targeting FAK in oncology.
References
- 1. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Study of BI 853520, an Inhibitor of Focal Adhesion Kinase, in Patients with Advanced or Metastatic Nonhematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of FAK promotes pancreatic cancer immunotherapy by mediating CXCL10 secretion to enhance CD8+ T cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The FAK inhibitor BI 853520 exerts anti-tumor effects in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of focal adhesion kinase enhances antitumor response of radiation therapy in pancreatic cancer through CD8+ T cells | Cancer Biology & Medicine [cancerbiomed.org]
- 8. researchgate.net [researchgate.net]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. A Synergistic Anti-Cancer FAK and HDAC Inhibitor Combination Discovered by a Novel Chemical-Genetic High-Content Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Phospho-FAK (Tyr397) Antibody (#3283) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bosterbio.com [bosterbio.com]
- 22. Immunohistochemical analyses of focal adhesion kinase expression in benign and malignant human breast and colon tissues: correlation with preinvasive and invasive phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
The Role of FAK Inhibition in Modulating Cell Adhesion and Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub in the regulation of cell adhesion, migration, proliferation, and survival.[1] Its overexpression and hyperactivity are frequently associated with the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[2] This technical guide provides an in-depth analysis of the effects of FAK inhibition on cell adhesion and migration, with a focus on the underlying signaling pathways and experimental methodologies. Quantitative data from key studies are summarized, and detailed protocols for relevant assays are provided to facilitate further research in this area.
Introduction to Focal Adhesion Kinase (FAK)
FAK is a key mediator of signals originating from integrins, which are transmembrane receptors that facilitate the connection between the extracellular matrix (ECM) and the cell's cytoskeleton.[3][4] Upon integrin clustering at sites of cell-matrix contact known as focal adhesions, FAK is recruited and activated through autophosphorylation at the Tyr397 residue.[4][5] This event creates a high-affinity binding site for Src family kinases, leading to the formation of a FAK-Src signaling complex that phosphorylates a multitude of downstream substrates.[6][7] This signaling cascade ultimately influences the dynamic regulation of the actin cytoskeleton, which is essential for cell motility and adhesion.[6][8]
The FAK Signaling Pathway in Cell Adhesion and Migration
The FAK signaling pathway is a complex network of protein interactions that fine-tunes the processes of cell adhesion and migration. Inhibition of FAK disrupts this intricate signaling cascade, leading to significant alterations in cellular behavior.
Core Signaling Cascade
The central axis of FAK signaling involves its interaction with Src, which amplifies the initial signal from integrin engagement.[7] This complex then phosphorylates downstream effectors, including paxillin and p130Cas, which act as scaffolds to recruit other signaling molecules.[1][9] These events converge on the regulation of small Rho GTPases, such as RhoA, Rac1, and Cdc42, which are master regulators of the actin cytoskeleton.[6][10] FAK can modulate the activity of these GTPases, thereby controlling the formation of stress fibers, lamellipodia, and filopodia – structures crucial for cell movement.[11]
Quantitative Effects of FAK Inhibition
Several small molecule inhibitors targeting the kinase activity of FAK have been developed and utilized to probe its function in cell adhesion and migration. The following tables summarize quantitative data from studies using these inhibitors.
Table 1: Effect of FAK Inhibitors on Cell Migration
| Inhibitor | Cell Line | Assay | Concentration | % Inhibition of Migration (approx.) | Reference |
| PF-573,228 | Swine Skeletal Muscle Satellite Cells | Wound Healing | 5 µmol/L | Not specified, but significant | [9] |
| PF-573,228 | Swine Skeletal Muscle Satellite Cells | Wound Healing | 10 µmol/L | Not specified, but significant | [9] |
| Y15 | EA.hy926 (Endothelial) | Scratch Wound | >150 µM | Significant inhibition | [12] |
| Y15 | HepG2 (Hepatoblastoma) | Scratch Wound | >150 µM | Significant inhibition | [12] |
| VS-4718 | HCT116 (Colon Cancer) | Single Cell Tracking | 1 µM | Significant reduction | [10] |
Table 2: Effect of FAK Inhibitors on Cell Adhesion
| Inhibitor | Cell Line | Assay | Concentration | % Inhibition of Adhesion (approx.) | Reference |
| PF-573,228 | Swine Skeletal Muscle Satellite Cells | Adhesion Assay | 5 µmol/L | Downward trend | [9] |
| PF-573,228 | Swine Skeletal Muscle Satellite Cells | Adhesion Assay | 10 µmol/L | 4.25% | [9] |
| Y15 | General | Not Specified | Dose-dependent | Inhibits cell adhesion | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following sections provide representative protocols for key assays used to study the effects of FAK inhibition on cell adhesion and migration.
Wound Healing (Scratch) Assay
This assay is used to assess collective cell migration in vitro.
Protocol:
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in a confluent monolayer after 24-48 hours.
-
Scratch Creation: Once confluent, use a sterile pipette tip (e.g., p200) to create a linear "scratch" in the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentration of the FAK inhibitor or a vehicle control (e.g., DMSO).
-
Imaging (Time 0): Immediately acquire images of the scratch using a phase-contrast microscope. Mark the position to ensure the same field of view is captured at later time points.
-
Incubation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for a predetermined time (e.g., 12, 24, or 48 hours).
-
Imaging (End Point): At the end of the incubation period, acquire images of the same scratch areas.
-
Analysis: Measure the area of the scratch at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated as: [1 - (scratch area at end point / scratch area at time 0)] * 100.
Transwell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of individual cells through a porous membrane.
Protocol:
-
Chamber Setup: Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a multi-well plate.
-
Chemoattractant: Add complete medium (containing serum or a specific chemoattractant) to the lower chamber.
-
Cell Seeding: Resuspend cells in serum-free medium containing the FAK inhibitor or vehicle control and seed them into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with a fixative (e.g., methanol or paraformaldehyde) and then stain them with a suitable dye (e.g., crystal violet or DAPI).
-
Imaging: Once dry, visualize the stained cells under a microscope.
-
Quantification: Count the number of migrated cells in several random fields of view for each condition.
Cell Adhesion Assay
This assay quantifies the ability of cells to attach to an ECM-coated surface.
Protocol:
-
Coating: Coat the wells of a multi-well plate with an ECM protein (e.g., fibronectin, collagen) and incubate to allow the protein to adsorb to the surface.
-
Blocking: Wash the wells and block any remaining non-specific binding sites with a blocking agent (e.g., bovine serum albumin - BSA).
-
Cell Treatment: Detach cells and resuspend them in serum-free medium. Treat the cells with the FAK inhibitor or vehicle control for a specified time.
-
Seeding: Seed the treated cells into the coated and blocked wells.
-
Adhesion Incubation: Incubate the plate for a short period (e.g., 30-60 minutes) to allow for cell attachment.
-
Washing: Gently wash the wells multiple times with PBS to remove non-adherent cells.
-
Fixation and Staining: Fix the remaining adherent cells and stain them with a dye like crystal violet.
-
Quantification: Elute the crystal violet with a solvent (e.g., acetic acid or methanol) and measure the absorbance using a plate reader. Alternatively, count the number of adherent cells in multiple fields of view using a microscope.
Conclusion
Inhibition of Focal Adhesion Kinase presents a promising strategy for targeting aberrant cell adhesion and migration, particularly in the context of cancer metastasis.[13] A thorough understanding of the underlying FAK signaling pathways and the application of robust experimental methodologies are essential for advancing research and development in this field. This guide provides a foundational framework for researchers and drug development professionals to design, execute, and interpret studies aimed at elucidating the therapeutic potential of FAK inhibitors. Further investigation into the specific roles of FAK in different cellular contexts will continue to refine our understanding and pave the way for novel therapeutic interventions.
References
- 1. Focal Adhesion Kinase (FAK) Overview [sigmaaldrich.com]
- 2. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The focal adhesion kinase--a regulator of cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Identification of Novel Focal Adhesion Kinase Substrates: Role for FAK in NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 8. Focal adhesion kinase modulates tension signaling to control actin and focal adhesion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Focal adhesion kinase and paxillin promote migration and adhesion to fibronectin by swine skeletal muscle satellite cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The dysadherin/FAK axis promotes individual cell migration in colon cancer [ijbs.com]
- 11. Focal Adhesion Kinase regulates cell-cell contact formation in epithelial cells via modulation of Rho - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of cell migration by focal adhesion kinase: Time-dependent difference in integrin-induced signaling between endothelial and hepatoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Anti-Tumor Efficacy of FAK Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) has emerged as a critical mediator in oncology, playing a pivotal role in cell survival, proliferation, migration, and angiogenesis.[1] A non-receptor tyrosine kinase, FAK's overexpression and activation are correlated with poor prognosis in a multitude of cancers.[2] Its multifaceted involvement in tumorigenesis, from promoting tumor growth and metastasis to fostering a supportive tumor microenvironment, has rendered it a compelling target for therapeutic intervention.[1] This guide delves into the anti-tumor activity of FAK inhibitors, with a particular focus on the novel inhibitor IN10018, providing a comprehensive resource for researchers in the field.
The FAK Signaling Nexus
FAK acts as a central node in intracellular signaling, integrating cues from integrins and growth factor receptors.[3] Upon activation, FAK autophosphorylates at tyrosine 397 (Y397), creating a high-affinity binding site for Src family kinases.[4] This event initiates a cascade of downstream signaling pathways crucial for cancer progression.
// Nodes ECM [label="Extracellular Matrix (ECM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrins [label="Integrins", fillcolor="#F1F3F4", fontcolor="#202124"]; GF_Receptors [label="Growth Factor Receptors", fillcolor="#F1F3F4", fontcolor="#202124"]; FAK [label="FAK", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pY397 [label="pY397", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Src [label="Src", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; p130Cas [label="p130Cas", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Crk [label="Crk", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; YAP [label="YAP", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Migration [label="Cell Migration\n& Invasion", fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Resistance [label="Drug Resistance", fillcolor="#F1F3F4", fontcolor="#202124"]; Fibrogenesis [label="Fibrogenesis", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges ECM -> Integrins; Integrins -> FAK; GF_Receptors -> FAK; FAK -> pY397 [label="Autophosphorylation"]; pY397 -> Src [label="Recruitment"]; Src -> FAK; FAK -> PI3K; PI3K -> Akt; Akt -> mTOR; mTOR -> Cell_Proliferation; FAK -> Ras; Ras -> Raf -> MEK -> ERK; ERK -> Cell_Proliferation; Src -> p130Cas; p130Cas -> Crk; Crk -> Cell_Migration; FAK -> YAP; YAP -> Drug_Resistance; YAP -> Fibrogenesis; Cell_Proliferation -> Angiogenesis; } doteditor_caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 10px; }
FAK Signaling Cascade
Mechanism of Action of FAK Inhibitors
FAK inhibitors are predominantly small molecules designed to be ATP-competitive, reversibly binding to the kinase domain of FAK and preventing its autophosphorylation and subsequent activation.[5] This blockade effectively abrogates downstream signaling, leading to a range of anti-tumor effects.
Quantitative Analysis of FAK Inhibitor Activity
The anti-tumor efficacy of FAK inhibitors has been quantified across various cancer cell lines and in vivo models. The following tables summarize key data for prominent FAK inhibitors, including IN10018, PF-562271, and Defactinib (VS-6063).
Table 1: In Vitro IC50 Values of FAK Inhibitors
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| IN10018 | KRAS G12C Mutant Cancer | Various | Potent Anticancer Effects | [6] |
| PF-562271 | Pancreatic | MPanc-96 | ~100-300 | [7] |
| Ewing Sarcoma | TC32 | 2100 | [8] | |
| Ewing Sarcoma | A673 | 1700 | [8] | |
| Defactinib (VS-6063) | Ovarian | SKOV3ip1 | ~10,000 | [9] |
| Ovarian | HeyA8 | ~10,000 | [9] |
Table 2: In Vivo Tumor Growth Inhibition by FAK Inhibitors
| Inhibitor | Cancer Model | Dosage | Tumor Growth Inhibition (%) | Reference |
| IN10018 | KRAS G12C CDX & PDX | Not Specified | Synergistic with KRAS G12C inhibitors | [6] |
| PF-562271 | Pancreatic (BxPc3 xenograft) | 50 mg/kg p.o. bid | 86 | [5] |
| Prostate (PC3-M xenograft) | 50 mg/kg p.o. bid | 45 | [5] | |
| Defactinib (VS-6063) | Ovarian (PTX-sensitive & resistant) | 50 mg/kg p.o. | Enhanced tumor growth inhibition | [9] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines for key experiments used to evaluate FAK inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of the FAK inhibitor (e.g., Defactinib) for a specified duration (e.g., 96 hours).[9]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blotting for FAK Phosphorylation
-
Cell Lysis: Treat cells with the FAK inhibitor for a defined period, then lyse the cells in a suitable buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated FAK (e.g., anti-pFAK Y397) and a primary antibody for total FAK as a loading control.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A reduction in the pFAK/total FAK ratio indicates inhibition of FAK activity.[7]
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously or orthotopically inject cancer cells into immunodeficient mice.
-
Tumor Growth: Allow the tumors to reach a palpable size.
-
Treatment Administration: Administer the FAK inhibitor (e.g., PF-562271 at 33 mg/kg, twice daily) or vehicle control to the mice via the appropriate route (e.g., oral gavage).[7]
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
// Nodes In_Vitro [label="In Vitro Studies", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Culture [label="Cancer Cell Lines", fillcolor="#FFFFFF", fontcolor="#202124"]; Viability_Assay [label="Cell Viability Assay\n(e.g., MTT)", fillcolor="#FFFFFF", fontcolor="#202124"]; Western_Blot [label="Western Blot\n(pFAK/FAK)", fillcolor="#FFFFFF", fontcolor="#202124"]; Migration_Assay [label="Migration/Invasion Assay", fillcolor="#FFFFFF", fontcolor="#202124"]; In_Vivo [label="In Vivo Studies", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Xenograft_Model [label="Xenograft Model\n(Mice)", fillcolor="#FFFFFF", fontcolor="#202124"]; Treatment [label="FAK Inhibitor\nTreatment", fillcolor="#FFFFFF", fontcolor="#202124"]; Tumor_Measurement [label="Tumor Growth\nMeasurement", fillcolor="#FFFFFF", fontcolor="#202124"]; IHC [label="Immunohistochemistry\n(e.g., Ki67, CD31)", fillcolor="#FFFFFF", fontcolor="#202124"]; Data_Analysis [label="Data Analysis &\nInterpretation", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; IC50_Determination [label="IC50 Determination", fillcolor="#FFFFFF", fontcolor="#202124"]; TGI_Calculation [label="Tumor Growth Inhibition\nCalculation", fillcolor="#FFFFFF", fontcolor="#202124"]; Mechanism_Elucidation [label="Mechanism of Action\nElucidation", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges In_Vitro -> Cell_Culture; Cell_Culture -> Viability_Assay -> IC50_Determination; Cell_Culture -> Western_Blot -> Mechanism_Elucidation; Cell_Culture -> Migration_Assay -> Mechanism_Elucidation; In_Vivo -> Xenograft_Model; Xenograft_Model -> Treatment -> Tumor_Measurement -> TGI_Calculation; Tumor_Measurement -> IHC -> Mechanism_Elucidation; IC50_Determination -> Data_Analysis; TGI_Calculation -> Data_Analysis; Mechanism_Elucidation -> Data_Analysis; } doteditor_caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 10px; }
General Experimental Workflow
Conclusion and Future Directions
The inhibition of FAK presents a compelling strategy for cancer therapy. The data summarized herein for inhibitors like IN10018, PF-562271, and Defactinib demonstrate significant anti-tumor activity both in vitro and in vivo. Notably, the synergistic effects observed when combining FAK inhibitors with other targeted therapies, such as KRAS G12C inhibitors, highlight a promising avenue for future clinical development.[6] Further research should focus on elucidating the mechanisms of resistance to FAK inhibition and identifying predictive biomarkers to guide patient selection. The continued investigation of novel FAK inhibitors and combination strategies will be crucial in translating the preclinical success of FAK-targeted therapies into meaningful clinical outcomes for cancer patients.
References
- 1. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. championsoncology.com [championsoncology.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. abmole.com [abmole.com]
- 9. selleckchem.com [selleckchem.com]
Understanding the Kinase-Dependent Functions of FAK with Fak-IN-12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub, integrating signals from integrins and growth factor receptors to regulate essential cellular processes.[1][2] These processes include cell adhesion, migration, proliferation, survival, and angiogenesis.[2][3] FAK's activity is broadly categorized into kinase-dependent and kinase-independent (scaffolding) functions.[4][5] The kinase activity of FAK is central to its role in oncogenesis, with its overexpression and hyperactivity being hallmarks of numerous advanced-stage cancers, often correlating with poor prognosis.[6][7] Consequently, FAK has emerged as a significant target for cancer therapy.[8]
This technical guide focuses on Fak-IN-12, a potent and selective inhibitor of FAK, as a tool to dissect the kinase-dependent functions of FAK. We will provide an in-depth overview of its biological activity, quantitative data on its effects, and detailed experimental protocols for its use in research settings.
FAK Signaling Pathways
FAK is a key mediator of outside-in signaling. Upon integrin clustering, induced by binding to the extracellular matrix (ECM), FAK undergoes autophosphorylation at Tyrosine 397 (Y397).[9] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[10] The resulting FAK/Src complex is a central signaling nexus that phosphorylates a multitude of downstream substrates, including p130Cas, paxillin, and Grb7, thereby activating several signaling cascades.[1][11] Key downstream pathways influenced by FAK's kinase activity include the PI3K-Akt and RAS-MEK-ERK pathways, which are pivotal for cell survival and proliferation.[12]
// Nodes ECM [label="Extracellular Matrix (ECM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrin [label="Integrin", fillcolor="#F1F3F4", fontcolor="#202124"]; GF_Receptor [label="Growth Factor Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; FAK [label="FAK", fillcolor="#FBBC05", fontcolor="#202124"]; FAK_pY397 [label="pY397-FAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FAK_Src_Complex [label="FAK/Src Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; p130Cas [label="p130Cas", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Grb2 [label="Grb2", fillcolor="#F1F3F4", fontcolor="#202124"]; Paxillin [label="Paxillin", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; Rac_Rho [label="Rac/Rho", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Survival [label="Cell Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cell_Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cell_Migration [label="Cell Migration", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Fak_IN_12 [label="this compound", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges ECM -> Integrin; Integrin -> FAK; GF_Receptor -> FAK; FAK -> FAK_pY397 [label=" Autophosphorylation"]; FAK_pY397 -> Src [label=" Recruits"]; Src -> FAK_Src_Complex; FAK_pY397 -> FAK_Src_Complex; FAK_Src_Complex -> p130Cas; FAK_Src_Complex -> PI3K; FAK_Src_Complex -> Grb2; FAK_Src_Complex -> Paxillin; p130Cas -> Rac_Rho; PI3K -> Akt; Grb2 -> ERK; Akt -> Cell_Survival; Akt -> Cell_Proliferation; ERK -> Cell_Proliferation; Rac_Rho -> Cell_Migration; Paxillin -> Cell_Migration; Fak_IN_12 -> FAK [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibits Kinase Activity"]; } /dot FAK Signaling Cascade
This compound: A Potent FAK Inhibitor
This compound (also known as Compound 12S) is a small molecule inhibitor that potently targets the kinase activity of FAK.[1] Its mechanism of action involves the inhibition of FAK autophosphorylation, a critical step in its activation cascade.[6] By blocking the kinase function of FAK, this compound allows for the specific investigation of cellular processes that are dependent on FAK's catalytic activity, as opposed to its scaffolding roles.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, demonstrating its potency in biochemical and cell-based assays.
Table 1: In Vitro Kinase Inhibition [1]
| Target | IC₅₀ (nM) |
| FAK | 47 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MGC-803 | Gastric Cancer | 0.24 |
| HCT-116 | Colon Cancer | 0.45 |
| KYSE30 | Esophageal Squamous Cell Carcinoma | 0.44 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the kinase-dependent functions of FAK using this compound.
In Vitro FAK Kinase Assay
This assay is designed to determine the direct inhibitory effect of this compound on FAK kinase activity.
Materials:
-
Recombinant human FAK enzyme
-
ATP
-
Kinase buffer
-
Substrate (e.g., a synthetic peptide)
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Protocol:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the recombinant FAK enzyme to each well.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]
Cell Viability and Proliferation Assay (MTT/CCK-8)
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MGC-803, HCT-116)
-
Complete culture medium
-
This compound
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound or vehicle control to the wells.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add solubilization solution and incubate until the formazan crystals are fully dissolved.[13]
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[11]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Western Blot Analysis for FAK Phosphorylation
This protocol is used to confirm the on-target effect of this compound by measuring the phosphorylation status of FAK and its downstream targets.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pFAK(Y397), anti-total FAK, anti-pAkt, anti-total Akt, anti-pERK, anti-total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a defined period.
-
Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.[3]
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Migration Assay (Transwell Assay)
This assay assesses the impact of this compound on the migratory capacity of cells, a key kinase-dependent function of FAK.
Materials:
-
Transwell inserts (e.g., with 8 µm pores)
-
24-well plates
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixation and staining solution (e.g., methanol and crystal violet)
Protocol:
-
Pre-treat cells with this compound or vehicle control for a specified time.
-
Resuspend the treated cells in serum-free medium.
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Seed the pre-treated cells into the upper chamber of the inserts.[14]
-
Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several random fields under a microscope.
-
Compare the number of migrated cells between the this compound-treated and control groups.
Conclusion
This compound is a valuable pharmacological tool for elucidating the kinase-dependent functions of FAK in various cellular contexts, particularly in cancer biology. Its high potency and selectivity make it suitable for a range of in vitro studies. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into FAK signaling and its therapeutic targeting. Further studies exploring the in vivo efficacy and pharmacokinetic properties of this compound will be crucial in evaluating its potential as a clinical candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. woongbee.com [woongbee.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. origene.com [origene.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Exploring the Role of FAK Inhibition in Angiogenesis: A Technical Guide
Disclaimer: Publicly available scientific literature and databases contain no specific information regarding a compound designated "Fak-IN-12." Therefore, this technical guide will provide a comprehensive overview of the role of Focal Adhesion Kinase (FAK) inhibitors in angiogenesis, drawing upon data from well-characterized, potent, and selective FAK inhibitors. The principles, experimental protocols, and signaling pathways described herein are representative of the broader class of FAK inhibitors and are intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating anti-angiogenic therapies targeting FAK.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has emerged as a pivotal regulator of angiogenesis.[1][2] FAK is activated downstream of integrins and various growth factor receptors, including Vascular Endothelial Growth Factor Receptors (VEGFRs), and plays a crucial role in endothelial cell proliferation, migration, and survival – all essential steps in the angiogenic cascade.[2][3] Consequently, the inhibition of FAK presents a promising therapeutic strategy for diseases driven by excessive angiogenesis. This guide explores the mechanism of action of FAK inhibitors in angiogenesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
The FAK Signaling Axis in Angiogenesis
FAK acts as a central signaling hub, integrating signals from the extracellular matrix (ECM) and soluble growth factors to regulate endothelial cell behavior. The binding of VEGF to its receptor, VEGFR-2, on endothelial cells triggers a signaling cascade that leads to FAK activation.[4] Activated FAK, in turn, modulates downstream pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell proliferation and survival.[2][3] Furthermore, FAK's role in regulating the cytoskeleton and focal adhesions is essential for endothelial cell migration.
The interplay between FAK and VEGFR-3 is also significant, particularly in the context of lymphangiogenesis and tumor angiogenesis.[3] FAK can physically interact with VEGFR-3, and inhibition of this interaction has been shown to block melanoma growth by affecting both tumor and endothelial cells.[3]
Quantitative Effects of FAK Inhibitors on Angiogenesis
Several small molecule inhibitors of FAK have been developed and evaluated for their anti-angiogenic properties. These inhibitors have demonstrated potent effects on various aspects of endothelial cell function. The following tables summarize key quantitative data for representative FAK inhibitors.
Table 1: Inhibitory Concentration (IC50) of FAK Inhibitors on Endothelial Cells
| FAK Inhibitor | Cell Type | Assay | IC50 (nM) | Reference |
| PF-573,228 | Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Viability | ~1000 | [5] |
| FAK Inhibitor 14 | Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Viability | ~5000 | [5] |
Table 2: Effect of FAK Inhibitors on Endothelial Cell Migration and Tube Formation
| FAK Inhibitor | Assay | Effect | Concentration | Reference |
| PF-573,228 | Wound Healing (Scratch) Assay | Significant inhibition of migration | 1 µM | [5] |
| FAK Inhibitor 14 | Wound Healing (Scratch) Assay | Significant inhibition of migration | 10 µM | [5] |
| PF-573,228 | Tube Formation Assay | Impaired tube formation | 1 µM | [5] |
| FAK Inhibitor 14 | Tube Formation Assay | Impaired tube formation | 10 µM | [5] |
| C4 (Scaffold Inhibitor) | Tube Formation Assay | Prevented vessel formation and sprouting | Not specified | [3] |
Key Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the role of FAK inhibitors in angiogenesis.
Endothelial Cell Viability Assay
Objective: To determine the cytotoxic or cytostatic effects of a FAK inhibitor on endothelial cells.
Methodology:
-
Cell Seeding: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the FAK inhibitor (e.g., this compound) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add a viability reagent such as MTS or resazurin to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To assess the effect of a FAK inhibitor on the migratory capacity of endothelial cells.
Methodology:
-
Cell Seeding: Plate HUVECs in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Wound Creation: Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh media containing the FAK inhibitor or vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time. A significant decrease in wound closure in the presence of the inhibitor indicates an anti-migratory effect.[1]
Endothelial Cell Tube Formation Assay
Objective: To evaluate the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis, and the inhibitory effect of a FAK inhibitor.
Methodology:
-
Matrigel Coating: Coat the wells of a 96-well plate with a basement membrane matrix solution (e.g., Matrigel) and allow it to solidify at 37°C.[6]
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in media containing the FAK inhibitor or vehicle control.
-
Incubation: Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.[6]
-
Image Acquisition: Visualize and capture images of the tube network using a microscope.
-
Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software. A reduction in these parameters indicates an anti-angiogenic effect.[1]
Conclusion
The inhibition of Focal Adhesion Kinase represents a compelling strategy for the development of anti-angiogenic therapies. Potent and selective FAK inhibitors have been shown to effectively disrupt key processes in endothelial cells, including proliferation, migration, and the formation of vascular networks. The experimental protocols and signaling pathways detailed in this guide provide a foundational framework for researchers and drug developers working to further elucidate the role of FAK in angiogenesis and to advance the development of novel FAK-targeting therapeutics. While specific data for "this compound" remains elusive, the comprehensive information available for other FAK inhibitors strongly supports the continued investigation of this target for the treatment of cancer and other angiogenesis-dependent diseases.
References
- 1. Focal adhesion kinase inhibitors are potent anti‐angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial FAK is required for tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A FAK scaffold inhibitor disrupts FAK and VEGFR-3 signaling and blocks melanoma growth by targeting both tumor and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF-induced vascular permeability is mediated by FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Endothelial Cell FAK—A Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
FAK-IN-12: A Technical Guide to Interrogating FAK Scaffolding Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Beyond its catalytic activity, FAK functions as a critical scaffolding protein, orchestrating complex signaling networks through protein-protein interactions. Distinguishing the kinase-dependent and kinase-independent (scaffolding) functions of FAK is crucial for understanding its multifaceted role in normal physiology and disease, particularly in cancer. This technical guide introduces FAK-IN-12, a potent FAK inhibitor, as a valuable tool for these investigations. We provide a comprehensive overview of FAK signaling, detail the properties of this compound, and present experimental protocols to leverage this compound in dissecting FAK's scaffolding functions.
Introduction: The Duality of FAK - Kinase and Scaffold
Focal Adhesion Kinase is a central node in signal transduction pathways initiated by integrins and growth factor receptors.[1][2] Its function is broadly categorized into two distinct, yet often intertwined, roles:
-
Kinase Activity: As a tyrosine kinase, FAK autophosphorylates at tyrosine 397 (Y397) upon activation.[3] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a FAK/Src complex and subsequent phosphorylation of downstream substrates, driving signaling cascades that regulate cell motility and survival.[4]
-
Scaffolding Function: FAK possesses multiple protein-protein interaction domains, including the N-terminal FERM domain and the C-terminal Focal Adhesion Targeting (FAT) domain.[2] These domains allow FAK to act as a molecular scaffold, bringing together various signaling molecules to form functional complexes. This scaffolding role is essential for the proper localization and activation of signaling pathways and can be independent of FAK's kinase activity.[5][6] For instance, nuclear FAK can regulate gene expression through its scaffolding function by interacting with transcription factors.[7]
The development of tools to dissect these two functions is paramount for advancing our understanding of FAK biology and for the development of more targeted therapeutics.
This compound: A Potent FAK Inhibitor
This compound is a small molecule inhibitor of Focal Adhesion Kinase. It is a 2,4-diaminopyrimidine cinnamyl derivative that has been shown to potently inhibit FAK's kinase activity and the proliferation of various cancer cell lines.[8]
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Lines/Conditions | Reference |
| FAK Kinase Inhibition (IC50) | 47 nM | in vitro kinase assay | [8] |
| Cell Proliferation Inhibition (IC50) | 0.24 µM | MGC-803 (gastric cancer) | [8] |
| 0.45 µM | HCT-116 (colorectal cancer) | [8] | |
| 0.44 µM | KYSE30 (esophageal squamous cell carcinoma) | [8] |
Dissecting FAK Scaffolding Functions with this compound: Experimental Approaches
While this compound is characterized as a kinase inhibitor, its utility as a tool to study scaffolding functions lies in its ability to uncouple the catalytic activity from the physical presence of the FAK protein. By inhibiting the kinase activity, researchers can investigate cellular processes that persist or are altered, which may be attributable to FAK's scaffolding role. Below are detailed experimental protocols that can be employed.
Signaling Pathways and Experimental Workflows
To effectively study the scaffolding functions of FAK using this compound, it is crucial to understand the key signaling pathways and how to experimentally probe them.
References
- 1. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal Adhesion Kinase Signaling In Unexpected Places - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal Adhesion Kinase (FAK) tyrosine 397E mutation restores the vascular leakage defect in endothelium‐specific FAK‐kinase dead mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complex Formation with Focal Adhesion Kinase: A Mechanism to Regulate Activity and Subcellular Localization of Src Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knock-in Mutation Reveals an Essential Role for Focal Adhesion Kinase Activity in Blood Vessel Morphogenesis and Cell Motility-Polarity but Not Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear FAK: a New Mode of Gene Regulation from Cellular Adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The roles of nuclear focal adhesion kinase (FAK) on Cancer: a focused review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Determining the Optimal Concentration of a Focal Adhesion Kinase Inhibitor (FAK-IN-12)
For Research Use Only.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of integrins and growth factor receptors.[1] FAK is a key regulator of various cellular processes, including cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and activation are frequently observed in a multitude of human cancers, correlating with poor clinical outcomes.[1] This makes FAK a compelling target for cancer therapy.
This document provides detailed application notes and protocols for determining the optimal concentration of a representative FAK inhibitor, referred to here as Fak-IN-12, for use in cell culture experiments. While specific public data for a compound named "this compound" is limited, the principles and methodologies outlined are based on extensive research on other potent and selective FAK inhibitors and are broadly applicable. The optimal concentration of any FAK inhibitor is highly dependent on the specific cell line and the biological question being addressed. Therefore, it is imperative to perform a dose-response analysis for each experimental system.
Mechanism of Action and Signaling Pathway
FAK inhibitors are typically small molecules that target the ATP-binding pocket of the FAK kinase domain, thereby inhibiting its catalytic activity.[3] A key event in FAK activation is its autophosphorylation at Tyrosine 397 (Tyr397).[4][5] This phosphorylation creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a fully active FAK-Src complex.[6][7] This complex then phosphorylates a host of downstream targets, activating signaling cascades such as the PI3K-Akt and MAPK/ERK pathways, which are critical for cell survival, proliferation, and migration.[6][8][9]
By inhibiting the kinase activity of FAK, this compound is expected to prevent the autophosphorylation of Tyr397 and subsequent downstream signaling events. The efficacy of the inhibitor can be monitored by assessing the phosphorylation status of FAK at Tyr397.
Figure 1: Simplified FAK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of an inhibitor. The IC50 value can vary significantly between different cell lines. The following table summarizes the IC50 values for several known FAK inhibitors across a range of human cancer cell lines, providing a useful reference for establishing an initial concentration range for this compound.
| FAK Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 11 | HeLa | Cervical Cancer | 0.27 | [10] |
| HCT116 | Colorectal Cancer | 0.19 | [10] | |
| MDA-MB-231 | Breast Cancer | 0.26 | [10] | |
| Compound 16 | HeLa | Cervical Cancer | 0.41 | [11] |
| HCT116 | Colorectal Cancer | 0.01 | [11] | |
| MDA-MB-231 | Breast Cancer | 0.11 | [11] | |
| PF-562271 | HT29 | Colorectal Cancer | ~5 (effective dose) | [8] |
| RKO | Colorectal Cancer | ~5 (effective dose) | [8] | |
| Y15 | SK-N-AS | Neuroblastoma | 25 (effective dose) | [5] |
| DA | LNCaP | Prostate Cancer | 7.6 | [12] |
| PC3 | Prostate Cancer | 9.8 | [12] |
Experimental Protocols
Workflow for Determining Optimal Concentration
The following workflow is recommended to determine the optimal concentration of this compound for your specific cell line and experiment.
Figure 2: Workflow for determining the optimal concentration of this compound.
Protocol 1: Determining IC50 with a Cell Viability Assay (CCK-8)
This protocol is used to assess the effect of this compound on cell proliferation and viability and to determine its IC50 value.[13]
Materials:
-
This compound
-
DMSO (for stock solution)
-
Complete cell culture medium
-
96-well cell culture plates
-
Your cell line of interest
-
Cell Counting Kit-8 (CCK-8) or similar (e.g., MTT, MTS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells into a 96-well plate at a density of 2,500-5,000 cells/well in 100 µL of complete medium.[14]
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to create 2X working solutions. A suggested range is 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-cell" blank control (medium only).
-
Remove the old medium from the cells and add 100 µL of the appropriate drug dilution or control to each well.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent and may need to be optimized for your cell line.
-
-
Viability Measurement (CCK-8):
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C, until the color develops.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the % Viability against the log of the inhibitor concentration.
-
Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Validating FAK Inhibition by Western Blot
This protocol confirms that this compound inhibits the autophosphorylation of FAK at Tyr397 in a dose-dependent manner.
Materials:
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-FAK (Tyr397)
-
Rabbit or Mouse anti-total FAK
-
Loading control (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound (e.g., 0 µM, 0.1x IC50, 1x IC50, 10x IC50) for a predetermined time (e.g., 2, 6, or 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate with 100-150 µL of ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-pFAK, anti-FAK, and loading control) overnight at 4°C, according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities. A dose-dependent decrease in the pFAK/total FAK ratio confirms target inhibition.
-
Protocol 3: Cell Migration (Wound Healing) Assay
This assay assesses the functional effect of this compound on cell migration, a process highly dependent on FAK activity.[4]
Materials:
-
This compound
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips or a cell-scratching insert
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer:
-
Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
-
Create the "Wound":
-
Once confluent, gently scratch a straight line across the center of the cell monolayer with a sterile 200 µL pipette tip.
-
Wash the wells twice with PBS to remove detached cells.
-
-
Drug Treatment:
-
Add fresh medium containing the desired concentrations of this compound (and a vehicle control) to the wells. Use concentrations that were shown to inhibit pFAK without causing significant cytotoxicity.
-
-
Image Acquisition:
-
Immediately after adding the drug (0-hour time point), capture images of the wound at defined locations along the scratch.
-
Incubate the plate at 37°C, 5% CO2.
-
Capture images of the same locations at subsequent time points (e.g., 12, 24, 48 hours).
-
-
Data Analysis:
-
Measure the width or area of the wound at each time point for each condition.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
-
Compare the rate of wound closure between treated and control groups. A significant decrease in closure rate indicates inhibition of cell migration.
-
References
- 1. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Visualizing and Manipulating Focal Adhesion Kinase Regulation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Focal Adhesion Kinase Decreases Tumor Growth in Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induced Focal Adhesion Kinase (FAK) Expression in FAK-Null Cells Enhances Cell Spreading and Migration Requiring Both Auto- and Activation Loop Phosphorylation Sites and Inhibits Adhesion-Dependent Tyrosine Phosphorylation of Pyk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAK downregulation suppresses stem-like properties and migration of human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 11. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioengineer.org [bioengineer.org]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxaliplatin resistance is enhanced by saracatinib via upregulation Wnt-ABCG1 signaling in hepatocellular carcinoma | springermedizin.de [springermedizin.de]
Application of Fak-IN-12 in HCT-116 Colon Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival. In many cancers, including colorectal cancer, FAK is overexpressed and contributes to tumor progression and metastasis. Fak-IN-12 is a potent and selective inhibitor of FAK, showing promise as a therapeutic agent. This document provides detailed application notes and protocols for the use of this compound in the HCT-116 human colorectal cancer cell line.
Mechanism of Action
This compound exerts its anti-cancer effects in HCT-116 cells by inhibiting the FAK signaling pathway. Specifically, it blocks the autophosphorylation of FAK, which is a critical step in its activation. This inhibition leads to the downstream suppression of the Src and Extracellular signal-regulated kinases (ERK) signaling cascade (FAK-Src-ERK pathway).[1] The disruption of this pathway results in cell cycle arrest at the G2/M phase, induction of apoptosis through the production of reactive oxygen species (ROS), and a reduction in cell migration and colony formation capabilities.[1]
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on HCT-116 cells.
| Parameter | Value | Cell Line | Reference |
| IC50 | 45 nM | HCT-116 | [1] |
| Biological Effect | Assay | Key Findings | Reference |
| Apoptosis | Flow Cytometry (Annexin V/PI) | Dose-dependent increase in apoptotic cells. | [1] |
| Cell Cycle | Flow Cytometry (Propidium Iodide) | Arrest in the G2/M phase. | [1] |
| Cell Migration | Wound Healing/Boyden Chamber | Inhibition of cell migration. | [1] |
| Colony Formation | Clonogenic Assay | Reduction in the number and size of colonies. | [1] |
| ROS Production | Flow Cytometry (DCFH-DA) | Dose-dependent increase in intracellular ROS. | [1] |
| Protein Expression | Western Blot | Decreased phosphorylation of FAK, Src, and ERK. | [1] |
Mandatory Visualizations
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound in HCT-116 cells.
Experimental Protocols
Cell Culture
Materials:
-
HCT-116 cells (ATCC CCL-247)
-
McCoy's 5A Medium (Gibco, #16600)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency. a. Aspirate the medium and wash the cells with PBS. b. Add Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. c. Neutralize trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and plate for experiments or continued culture.
Cell Viability Assay (MTT Assay)
Materials:
-
HCT-116 cells
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Seed HCT-116 cells in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 48-72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
HCT-116 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed HCT-116 cells in 6-well plates and allow them to attach.
-
Treat cells with this compound at desired concentrations (e.g., 0, 50, 100 nM) for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Migration Assay (Wound Healing Assay)
Materials:
-
HCT-116 cells
-
This compound
-
6-well plates
-
Sterile 200 µL pipette tip
Protocol:
-
Seed HCT-116 cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a scratch (wound) in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound (e.g., 0, 50, 100 nM).
-
Capture images of the wound at 0 hours and after 24-48 hours.
-
Measure the width of the wound at different time points and calculate the percentage of wound closure.
Western Blot Analysis
Materials:
-
HCT-116 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-FAK, anti-p-FAK, anti-Src, anti-p-Src, anti-ERK, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Seed HCT-116 cells and treat with this compound as described in previous protocols.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence detection system.
-
Use β-actin as a loading control to normalize protein expression levels.
References
Application Notes and Protocols for FAK Inhibitor Administration in Preclinical Animal Models
Note: The specific compound "Fak-IN-12" is not prominently documented in the reviewed scientific literature. The following application notes and protocols are based on published data for well-characterized Focal Adhesion Kinase (FAK) inhibitors, such as Y15 (also known as FAK Inhibitor 14) and IN10018, and are intended to serve as a comprehensive guide for researchers investigating FAK inhibitors in preclinical settings.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways controlling cell survival, proliferation, migration, and adhesion.[1][2][3] Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a compelling therapeutic target.[1][4][5][6] FAK inhibitors are small molecules designed to block the kinase activity of FAK, thereby disrupting its oncogenic functions.[6][7] This document provides detailed protocols and data for the administration of FAK inhibitors in preclinical animal models, with a focus on cancer xenograft studies.
FAK Signaling Pathway
The classic mechanism of FAK activation is initiated by the clustering of integrin receptors upon cell binding to the extracellular matrix (ECM).[5] This leads to the autophosphorylation of FAK at the tyrosine residue 397 (Tyr397).[2][5] This phosphorylation event creates a high-affinity binding site for Src-family kinases, which in turn phosphorylate other tyrosine residues on FAK, leading to its full activation and the initiation of downstream signaling cascades, including the PI3K/AKT and MAPK pathways.[5][8][9]
Figure 1: FAK signaling pathway and the inhibitory action of FAK inhibitors.
Data Presentation
In Vivo Efficacy of FAK Inhibitors
The following table summarizes the in vivo efficacy of various FAK inhibitors in different preclinical cancer models.
| FAK Inhibitor | Dose and Administration | Animal Model | Tumor Type | Key Findings | Reference |
| Y15 | 30 mg/kg, i.p. | Xenograft Mice | Pancreatic Cancer | Synergistic effect with gemcitabine, leading to tumor regression. | [10] |
| IN10018 | 25 mg/kg or 50 mg/kg | CDX and PDX Mice | KRAS-mutant Cancers | Potent anti-cancer effects and synergy with KRAS G12C inhibitors. | [11] |
| Compound 7 | 10 mg/kg/day | Xenograft Mice | Pancreatic Cancer | Significant tumor growth inhibition (up to 85%). | [8] |
| Compound 17 | Not specified | Xenograft Mice | Lung (A549) and Ovarian (SKOV-3) Cancer | Tumor inhibition rates of 59.15% and 57.9%, respectively. | [8] |
| VS-4718 | Oral administration | Mouse Model | Ovarian Carcinoma | Inhibited tumor growth and decreased experimental metastasis. | [1] |
| GSK2256098 | Not specified | Mouse Models | Renal, Uterine, and Pancreatic Cancer | Lower tumor weight and less metastasis. | [5] |
Pharmacokinetic Parameters of FAK Inhibitors
This table outlines the pharmacokinetic profiles of selected FAK inhibitors in mice.
| FAK Inhibitor | Administration Route | Dose | Tmax | t1/2 | Key Observations | Reference |
| Y15 | Intraperitoneal (i.p.) | 30 mg/kg | 4.8 min | Not specified | Rapidly absorbed. | [12] |
| BSJ-04-146 (PROTAC) | Intraperitoneal (i.p.) | Not specified | Not specified | 6.1 hours | Long half-life and suitable plasma exposure. | [13] |
Toxicity Profile of Y15 (FAK Inhibitor 14)
Preclinical toxicity studies are crucial for determining the safety of a new compound.
| Administration Route | Dose | Duration | Key Findings | Reference |
| Intraperitoneal (i.p.) | 30 mg/kg | 28 days | No mortality or significant differences in body weight; no clinical chemical, hematological, or histopathological changes. | [12] |
| Oral (p.o.) | 100 mg/kg | 7 days | No mortality or significant differences in body weight; no clinical chemical, hematological, or histopathological changes. The multiple maximum tolerated dose was 100 mg/kg. | [12] |
| Oral (p.o.) | 200 mg/kg | Single dose | The maximal tolerated single dose. | [12] |
Experimental Protocols
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a FAK inhibitor in a subcutaneous xenograft mouse model.
Figure 2: Experimental workflow for an in vivo xenograft study.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
FAK inhibitor (e.g., Y15)
-
Vehicle control (e.g., 0.5% Natrosol 250 HX)[11]
-
Sterile PBS and cell culture medium
-
Syringes and needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1x10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups (n=5-10 mice per group).
-
Drug Administration:
-
Treatment Group: Administer the FAK inhibitor at the predetermined dose and schedule (e.g., 30 mg/kg, i.p., daily).
-
Control Group: Administer an equivalent volume of the vehicle control.
-
-
Monitoring: Monitor tumor volume and mouse body weight twice a week.[11] Observe the animals for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Tissue Collection: Excise the tumors, weigh them, and divide them for pharmacodynamic and histological analysis.
Pharmacokinetic (PK) Analysis
This protocol provides a general method for assessing the pharmacokinetic properties of a FAK inhibitor in mice.
Procedure:
-
Administer a single dose of the FAK inhibitor to a cohort of mice via the intended clinical route (e.g., oral gavage or intraperitoneal injection).
-
At specified time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration, collect blood samples from a subset of mice via cardiac puncture or tail vein bleeding.
-
Process the blood to separate plasma and store at -80°C until analysis.
-
Quantify the concentration of the FAK inhibitor in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Calculate key pharmacokinetic parameters including Tmax, Cmax, half-life (t1/2), and area under the curve (AUC).
Pharmacodynamic (PD) Analysis - Western Blotting
This protocol is for assessing the in vivo target engagement of the FAK inhibitor by measuring the phosphorylation of FAK in tumor tissues.
Procedure:
-
Excise tumors from treated and control mice at the end of the efficacy study.
-
Homogenize a portion of the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phosphorylated FAK (p-FAK Y397) and total FAK.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the p-FAK signal to the total FAK signal to determine the extent of target inhibition. A decrease in Y397-phosphorylation of FAK in the tumors treated with the inhibitor would be expected.[10]
Mechanism of Action: FAK Inhibition in Cancer
The therapeutic rationale for using FAK inhibitors in cancer is based on their ability to disrupt multiple oncogenic processes.
Figure 3: Mechanism of action of FAK inhibitors in cancer.
By inhibiting the kinase activity of FAK, these compounds can lead to:
-
Reduced Cell Proliferation and Survival: Inhibition of pro-survival signaling pathways like PI3K/AKT can decrease cancer cell viability and induce apoptosis.[10]
-
Impaired Cell Migration and Invasion: FAK is a key regulator of cell motility, and its inhibition can prevent the metastatic spread of cancer cells.[5]
-
Decreased Angiogenesis: FAK signaling is involved in the formation of new blood vessels that supply tumors with nutrients.[3]
-
Synergy with Other Therapies: FAK inhibitors have shown synergistic effects when combined with standard chemotherapy and targeted agents.[10][11]
References
- 1. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scbt.com [scbt.com]
- 8. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. championsoncology.com [championsoncology.com]
- 12. In vivo toxicity, metabolism and pharmacokinetic properties of FAK inhibitor 14 or Y15 (1, 2, 4, 5-benzenetetramine tetrahydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting p-FAK by Western Blot after Fak-IN-12 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of phosphorylated Focal Adhesion Kinase (p-FAK) at tyrosine 397 (Tyr397) via Western blot in cell cultures treated with the FAK inhibitor, Fak-IN-12. This protocol is intended for use by researchers, scientists, and drug development professionals investigating FAK signaling pathways and the efficacy of FAK inhibitors.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways involved in cell adhesion, migration, proliferation, and survival.[1] Upon activation, FAK undergoes autophosphorylation at Tyr397, creating a binding site for Src family kinases and initiating downstream signaling cascades.[2][3][4] The phosphorylation status of FAK at Tyr397 is a key indicator of its activity. FAK inhibitors, such as this compound, are valuable tools for studying the physiological roles of FAK and for developing potential therapeutic agents.[5] This protocol outlines the methodology for treating cells with this compound and subsequently analyzing the levels of p-FAK (Tyr397) using Western blotting.
FAK Signaling Pathway
Integrin engagement with the extracellular matrix (ECM) or stimulation by growth factors triggers the clustering of FAK at focal adhesions. This clustering facilitates the autophosphorylation of FAK at Tyr397. Phosphorylated Tyr397 serves as a docking site for SH2 domain-containing proteins, most notably Src family kinases. The recruitment of Src leads to the phosphorylation of other tyrosine residues on FAK, further amplifying the signal to downstream pathways such as the PI3K/AKT and MAPK/ERK pathways, which regulate cell survival, proliferation, and migration.[4][6][7] this compound, as a FAK inhibitor, is expected to block the kinase activity of FAK, thereby preventing its autophosphorylation at Tyr397 and inhibiting downstream signaling.
Caption: FAK Signaling Pathway and the Action of this compound.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cells of interest at an appropriate density in a multi-well plate or culture dish to ensure they reach 70-80% confluency at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration, with a suggested starting range of 0.1 to 10 µM.[2][8]
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period. A time-course experiment is recommended to determine the optimal treatment duration, with a suggested starting range of 30 minutes to 24 hours.[8][9][10]
Western Blot Protocol for p-FAK (Tyr397) Detection
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
-
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 8-10%).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[11]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-FAK (Tyr397) diluted in blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.[10][12]
-
Incubate overnight at 4°C with gentle agitation.
-
For a loading control, a separate membrane can be probed with an antibody against total FAK or a housekeeping protein like GAPDH or β-actin.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the p-FAK signal to the total FAK or loading control signal to determine the relative change in FAK phosphorylation.
-
Data Presentation
| Parameter | Recommended Range/Value | Source(s) |
| This compound Concentration | 0.1 µM - 10 µM (Dose-response recommended) | [2][8] |
| This compound Treatment Time | 30 minutes - 24 hours (Time-course recommended) | [8][9][10] |
| Primary Antibody (p-FAK Tyr397) | 1:1000 dilution | [10][12] |
| Primary Antibody (Total FAK) | Varies by manufacturer, typically 1:1000 | [10] |
| Secondary Antibody | 1:2000 - 1:10000 dilution | [11] |
| Blocking Buffer | 5% BSA or non-fat dry milk in TBST | [11] |
| Protein Loading Amount | 20-30 µg per lane | [2] |
Experimental Workflow
Caption: Western Blot Workflow for p-FAK Detection.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-FAK (Tyr397) (D20B1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. FAK inhibition alone or in combination with adjuvant therapies reduces cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Focal Adhesion Kinase (FAK) inhibition induces membrane accumulation of aquaporin-2 (AQP2) in renal epithelial cells by actin depolymerization and endocytosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focal Adhesion Kinase Inhibitor Inhibits the Oxidative Damage Induced by Central Venous Catheter via Abolishing Focal Adhesion Kinase-Protein Kinase B Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Focal adhesion kinase (FAK) expression and activation during lens development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]
Application Note & Protocol: Cell Viability Assay with a FAK Inhibitor (Fak-IN-12) in KYSE30 Esophageal Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction Esophageal Squamous Cell Carcinoma (ESCC) is a prevalent and aggressive form of esophageal cancer.[1] The KYSE30 cell line, derived from a well-differentiated human ESCC, serves as a valuable in vitro model for studying the disease.[2][3][4] Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is frequently overexpressed in various cancers, including ESCC, where it plays a crucial role in promoting cell proliferation, migration, and survival.[1][5][6] FAK integrates signals from integrins and growth factor receptors to activate downstream pathways such as PI3K/AKT and MAPK/ERK.[7][8][9] Consequently, FAK has emerged as a promising therapeutic target.[7][8] FAK inhibitors, such as Fak-IN-12, are being investigated for their potential to suppress tumor growth. This document provides a detailed protocol for assessing the effect of this compound on the viability of KYSE30 cells using a colorimetric MTT assay. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][11]
Data Presentation
The following table summarizes representative quantitative data from a cell viability experiment exposing KYSE30 cells to varying concentrations of this compound for 72 hours.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.254 | 0.088 | 100.0 |
| 0.01 | 1.121 | 0.075 | 89.4 |
| 0.05 | 0.945 | 0.061 | 75.4 |
| 0.1 | 0.778 | 0.053 | 62.0 |
| 0.25 | 0.612 | 0.049 | 48.8 |
| 0.5 | 0.459 | 0.038 | 36.6 |
| 1.0 | 0.288 | 0.025 | 23.0 |
| 5.0 | 0.151 | 0.019 | 12.0 |
Note: Data are hypothetical and for illustrative purposes. An IC50 value of approximately 0.22 µM for a FAK inhibitor in KYSE30 cells has been reported in the literature.[12]
Experimental Protocols
Protocol 1: Culturing and Maintenance of KYSE30 Cells
This protocol describes the standard procedure for the culture and subculture of the adherent KYSE30 human esophageal cancer cell line.[2][13]
Materials:
-
KYSE30 cell line
-
Complete Growth Medium: RPMI-1640 and Ham's F-12 (1:1 mixture), 2mM L-Glutamine, 2% Fetal Bovine Serum (FBS).[3] Some protocols may use up to 10% FBS.[13]
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Culture flasks (T-25 or T-75)
Procedure:
-
Thawing Cells: Thaw the cryopreserved vial of KYSE30 cells rapidly in a 37°C water bath.[3] Transfer the contents to a centrifuge tube containing 9.0 mL of pre-warmed complete growth medium and centrifuge at approximately 125 x g for 5-7 minutes to remove the cryoprotective agent.[3]
-
Cell Seeding: Discard the supernatant, gently resuspend the cell pellet in fresh complete growth medium, and transfer to an appropriate culture flask.
-
Incubation: Place the culture flask in a humidified incubator at 37°C with 5% CO2.[13]
-
Medium Renewal: Change the culture medium every 2 to 3 days.[13]
-
Subculturing (Passaging):
-
When cells reach 70-80% confluency, remove and discard the culture medium.[4]
-
Briefly rinse the cell layer with DPBS to remove residual serum.[13]
-
Add 1.0 to 2.0 mL of Trypsin-EDTA solution to the flask and observe under a microscope until the cells detach (typically 2-3 minutes).[13]
-
Add 4.0 to 6.0 mL of complete growth medium to inactivate the trypsin and aspirate the cells by gentle pipetting.[13]
-
Transfer an appropriate aliquot of the cell suspension to new culture vessels with a subcultivation ratio of 1:3 to 1:10.[4][13]
-
Protocol 2: Cell Viability (MTT) Assay
This protocol details the steps to measure KYSE30 cell viability after treatment with this compound using the MTT assay.[10][11]
Materials:
-
KYSE30 cells in logarithmic growth phase
-
Complete Growth Medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (5 mg/mL in PBS).[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest KYSE30 cells and perform a cell count. Resuspend the cells in complete growth medium and seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium into a 96-well plate.[14] Include wells with medium only for blank controls.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.[10]
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock. The final DMSO concentration in all wells should be consistent and typically <0.1%.
-
Include a vehicle control group (medium with the same concentration of DMSO as the highest drug concentration).
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
-
Incubation with Drug: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[15]
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent to each well (final concentration 0.5 mg/mL).[10][16]
-
Formazan Crystal Formation: Return the plate to the incubator for 2 to 4 hours, until purple precipitate is visible.[16]
-
Solubilization: Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for at least 2 hours. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10][11] A reference wavelength of >650 nm can be used to reduce background noise.[11]
Protocol 3: Data Analysis
-
Background Correction: Subtract the average absorbance value of the blank (medium only) wells from all other absorbance readings.
-
Calculate Percent Viability: Determine the percentage of cell viability for each treatment group using the following formula:
-
Percent Viability = (Mean Absorbance of Treated Sample / Mean Absorbance of Vehicle Control) x 100
-
-
Determine IC50: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell viability by 50%, can be determined by plotting a dose-response curve (Percent Viability vs. Log of Drug Concentration) using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: FAK signaling cascade in cancer and the inhibitory action of this compound.
Caption: Workflow diagram for the KYSE30 cell viability (MTT) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. KYSE-30 Cells [cytion.com]
- 3. bcrj.org.br [bcrj.org.br]
- 4. KYSE-30. Culture Collections [culturecollections.org.uk]
- 5. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SPP1 promotes tumor progression in esophageal carcinoma by activating focal adhesion pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Novel FAK Inhibitor shows efficacy in esophageal squamous cell carcinoma models | BioWorld [bioworld.com]
- 13. elabscience.com [elabscience.com]
- 14. Anti-tumour activity of Panobinostat in oesophageal adenocarcinoma and squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preparation of Fak-IN-12 Stock Solution for Preclinical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways regulating cell adhesion, migration, proliferation, and survival. Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention. Fak-IN-12 is a small molecule inhibitor of FAK, demonstrating potential as an anti-cancer agent. This document provides a detailed protocol for the preparation of a this compound stock solution for use in in vitro and in vivo preclinical experiments.
Quantitative Data Summary
The following tables summarize the key quantitative information for the preparation of this compound stock solutions.
Table 1: this compound Properties
| Property | Value |
| Molecular Weight | User to input specific MW |
| Appearance | Off-white to light yellow solid |
| Purity | >98% |
Table 2: Recommended Solvents and Solubility
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | Based on solubility of similar FAK inhibitors. |
Table 3: Stock Solution Recommendations
| Parameter | Recommendation |
| Stock Concentration | 10 mM |
| Solvent | DMSO |
| Storage Temperature | -20°C (short-term), -80°C (long-term) |
| Aliquoting | Recommended to avoid freeze-thaw cycles |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The user must know the molecular weight (MW) of their specific batch of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
Mass (mg) = 10 (mmol/L) * MW ( g/mol ) * Volume (L) * 1000 (mg/g)
-
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution of a compound with a MW of 500 g/mol :
-
Mass (mg) = 10 * 500 * 0.001 * 1000 = 5 mg
-
-
-
Weigh the this compound powder:
-
Using a calibrated analytical balance, carefully weigh the calculated mass of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquot and store:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
Procedure:
-
Determine the final desired concentration of this compound for your experiment.
-
Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the final working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure the final DMSO concentration is consistent across all experimental and control groups.
-
-
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock:
-
First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of cell culture medium to get a 10 µM solution.
-
Further dilutions can be made from this intermediate solution as required.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FAK signaling pathway and the workflow for preparing the this compound stock solution.
Caption: FAK signaling pathway and the inhibitory action of this compound.
Application Notes and Protocols for In Vivo Efficacy Studies of Fak-IN-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fak-IN-12, also known as IN10018 and BI 853520, is a potent and highly selective ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] FAK, a non-receptor tyrosine kinase, is a critical mediator of signaling pathways that regulate cell survival, proliferation, migration, and angiogenesis.[4][5] Its overexpression and activation are implicated in the progression and metastasis of various cancers.[5] These notes provide a summary of the in vivo efficacy of this compound in preclinical cancer models and detailed protocols for conducting similar studies.
I. Summary of In Vivo Efficacy Data
The in vivo anti-tumor activity of this compound has been evaluated in a range of subcutaneous xenograft models. Efficacy is particularly noted in tumors exhibiting a mesenchymal phenotype, often characterized by the loss of E-cadherin expression.[2][6]
Table 1: Monotherapy Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| Prostate Adenocarcinoma | PC-3 | 50 mg/kg, p.o., daily | >90% | Strong suppression of tumor growth and tumor regression in individual animals. | [1] |
| Pancreatic Adenocarcinoma | MIA PaCa-2 | 12.5 mg/kg, p.o., daily | 89% | Significant growth inhibition. | [6][7] |
| 25 mg/kg, p.o., daily | 94-96% | High efficacy with partial tumor regressions observed. | [6][7] | ||
| 50 mg/kg, p.o., daily | 104% | High efficacy with partial tumor regressions observed. | [6][7] | ||
| Pancreatic Adenocarcinoma | BxPC-3 | 50 mg/kg, p.o., daily | 29% (not statistically significant) | Resistant model. | [7] |
| KRAS Mutant Cancers (NSCLC, CRC, Pancreatic, Ovarian, Esophageal) | CDX and PDX models | 25 or 50 mg/kg, p.o., daily | Strong tumor growth inhibition | Effective against diverse KRAS mutant cancers. | [8] |
p.o. = per os (by mouth); CDX = Cell Line-Derived Xenograft; PDX = Patient-Derived Xenograft; NSCLC = Non-Small Cell Lung Cancer; CRC = Colorectal Cancer.
Table 2: Combination Therapy Efficacy of this compound
| Cancer Type | Xenograft Model | Combination Treatment | Key Findings | Reference |
| KRAS G12C Mutant NSCLC | NCI-H2122 | IN10018 (25 mg/kg) + AMG510 (30 mg/kg) | Synergistic tumor growth inhibition. | [8] |
| Platinum-Resistant Ovarian Cancer | - | IN10018 + Chemotherapy | Promising efficacy in preclinical and clinical data. | [9] |
| RAS Mutant Cancers | KRAS and NRAS mutant animal models | Ifebemtinib (IN10018) + RMC6236 (Pan-RAS inhibitor) | Superior tumor growth inhibition compared to monotherapy. | [10] |
II. Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in Subcutaneous Xenograft Models
This protocol outlines a standard procedure for evaluating the anti-tumor efficacy of this compound in mice bearing subcutaneous xenografts.
1. Animal Models and Husbandry:
- Use immunodeficient mice (e.g., nude mice) for xenograft studies.[6]
- House animals in a pathogen-free facility with a 12-hour light-dark cycle and provide ad libitum access to food and water.[11]
2. Cell Culture and Tumor Implantation:
- Culture desired human cancer cell lines (e.g., PC-3 for prostate, MIA PaCa-2 for pancreatic) under standard conditions.
- Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
- Inject a specific number of cells (typically 1x10⁶ to 1x10⁷) subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
- Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice a week).[8]
- Calculate tumor volume using the formula: (Length x Width²)/2.
- Randomize animals into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
4. This compound Formulation and Administration:
- Formulate this compound (IN10018/BI 853520) in a suitable vehicle (e.g., 0.5% Natrosol 250 HX).[8]
- Administer the compound orally (p.o.) via gavage at the desired dose (e.g., 12.5, 25, or 50 mg/kg) once daily.[6][7][8]
- The control group should receive the vehicle only.
5. Efficacy and Tolerability Assessment:
- Continue to monitor tumor volume and body weight throughout the study.[8]
- At the end of the study, euthanize the animals and excise the tumors for further analysis.
- Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
6. Pharmacodynamic Analysis:
- To assess target engagement, collect tumor samples at specified time points after the final dose.[12]
- Prepare tumor lysates and perform Western blot analysis to measure the levels of phosphorylated FAK (pFAK Y397) and total FAK.[8] A reduction in the pFAK/total FAK ratio indicates target inhibition.
Protocol 2: Combination Therapy with a KRAS G12C Inhibitor
This protocol is adapted for studying the synergistic effects of this compound and a KRAS G12C inhibitor.
1. Animal Model and Tumor Implantation:
- Use a KRAS G12C mutant cancer cell line (e.g., NCI-H2122) to establish subcutaneous xenografts in immunodeficient mice.[8]
2. Treatment Groups:
- Establish four treatment groups:
- Vehicle control
- This compound (e.g., 25 mg/kg, p.o., daily)[8]
- KRAS G12C inhibitor (e.g., AMG510, 30 mg/kg, p.o., daily)[8]
- Combination of this compound and KRAS G12C inhibitor
3. Study Conduct and Analysis:
- Follow the procedures for tumor growth monitoring, drug administration, and efficacy assessment as described in Protocol 1.
- Compare the tumor growth inhibition in the combination group to that in the monotherapy and control groups to assess for synergistic effects.
III. Visualizations
Signaling Pathway of FAK
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study of this compound.
Logical Relationship in Combination Therapy
Caption: Rationale for combining this compound with KRAS G12C inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I Study of BI 853520, an Inhibitor of Focal Adhesion Kinase, in Patients with Advanced or Metastatic Nonhematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. Efficacy of the highly selective focal adhesion kinase inhibitor BI 853520 in adenocarcinoma xenograft models is linked to a mesenchymal tumor phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focal Adhesion Kinase (FAK) Inhibition Synergizes with KRAS G12C Inhibitors in Treating Cancer through the Regulation of the FAK–YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The effects of focal adhesion kinase and platelet-derived growth factor receptor beta inhibition in a patient-derived xenograft model of primary and metastatic Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Combining FAK Inhibitors with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, proliferation, migration, and survival.[1] Its overexpression and activation are implicated in tumorigenesis and the development of resistance to conventional chemotherapies.[2][3] Consequently, inhibiting FAK has emerged as a promising strategy to enhance the efficacy of standard cytotoxic agents and overcome chemoresistance. This document provides detailed application notes and protocols for combining FAK inhibitors, with a focus on FAK-IN-12 and other clinically relevant inhibitors like Defactinib (VS-6063) and VS-4718, with various chemotherapy agents.
Rationale for Combination Therapy
The combination of FAK inhibitors with chemotherapy is predicated on several key mechanisms:
-
Overcoming Chemoresistance: FAK signaling is a key mediator of therapeutic resistance to various treatments, including chemotherapy.[4] FAK inhibitors can re-sensitize resistant cancer cells to cytotoxic drugs.[2]
-
Synergistic Apoptosis: Co-administration of a FAK inhibitor with agents like cisplatin or paclitaxel can trigger synergistic apoptosis in tumor cells.[4][5]
-
Targeting Cancer Stem Cells (CSCs): FAK inhibitors have been shown to preferentially target CSCs, which are often resistant to conventional chemotherapy. Combining FAK inhibitors with cytotoxic agents can attenuate the enrichment of CSCs induced by chemotherapy alone.[6][7]
-
Modulation of the Tumor Microenvironment: FAK plays a crucial role in the tumor microenvironment, including fibrosis and immune suppression. FAK inhibition can alter the tumor stroma, potentially improving drug delivery and immune cell infiltration.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the combination of FAK inhibitors with various chemotherapy agents.
Table 1: In Vitro Efficacy of FAK Inhibitor Combinations
| FAK Inhibitor | Chemotherapy Agent | Cancer Type | Cell Line(s) | Outcome Measure | Results | Reference(s) |
| Defactinib | Paclitaxel | Ovarian Cancer | TOV-21G, OV-7 | Cell Proliferation/Survival | Synergistic inhibition observed (Combination Index < 1) | [6][7] |
| Defactinib | Nab-paclitaxel | Pancreatic Cancer | PDAC-1 | IC50 | IC50 of defactinib in combination with a range of paclitaxel dosing showed strong synergistic effects. | [8] |
| VS-4718 | Cisplatin | Ovarian Cancer | OVCAR3, KMF | Tumorsphere Formation | Combination overcame chemoresistance and triggered apoptosis. Cisplatin EC50 for growth inhibition was 13 µM and 31 µM for OVCAR3 and KMF tumorspheres, respectively. | [9] |
| IN10018 | AMG510 (KRAS G12C inhibitor) | Colorectal Cancer, NSCLC | Various KRAS G12C mutant cell lines | Cell Viability | Combination of IN10018 (3 µM) with serial dilutions of AMG510 (up to 10 µM) showed synergistic anti-cancer effects. | [3][10][11] |
| Y15 | Gemcitabine | Pancreatic Cancer | Pancreatic cancer cell lines | Cell Viability | Combination of gemcitabine (10 µM) and Y15 (10 µM) significantly decreased cell viability compared to either agent alone. | [12] |
| FAK inhibitor (C4) | Gemcitabine | Pancreatic Cancer | MiaPaCa2 | Apoptosis | Combination of C4 and gemcitabine at nanomolar concentrations, ineffective alone, induced 40% apoptosis after 24 hours. | [13] |
Table 2: In Vivo Efficacy of FAK Inhibitor Combinations
| FAK Inhibitor | Chemotherapy Agent | Cancer Type | Animal Model | Outcome Measure | Results | Reference(s) |
| Defactinib | Nab-paclitaxel | Pancreatic Cancer | Orthotopic PDAC-1 xenograft | Tumor Growth & Survival | Combination therapy slowed tumor growth and improved overall survival compared to vehicle and defactinib monotherapy. Median survival: Control 41.5 days, Defactinib 56 days, Nab-paclitaxel 77 days, Combination 60 days. | [8][14] |
| VS-4718 | Paclitaxel | Triple Negative Breast Cancer | PDX models (RC37, RC193) | Tumor Volume & CSCs | VS-4718 (50 mg/kg) reduced tumor volume by ~60%. Combination with paclitaxel further reduced ex vivo mammosphere formation. | [15] |
| IN10018 | AMG510 (KRAS G12C inhibitor) | Colorectal Cancer | CRC PDX model (CO-04-0315) | Tumor Growth | Combination of AMG510 (30 mg/kg) and IN10018 (25 mg/kg) exhibited better anti-tumor effects than either monotherapy. | [10] |
| FAK inhibitor (C4) | Gemcitabine | Pancreatic Cancer | Murine models of PC | Tumor Growth | Combination of C4 (10 mg/kg) and low-dose gemcitabine (4 mg/kg) led to 80% tumor reduction, a significant synergistic effect. | [13] |
Experimental Protocols
In Vitro Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of a FAK inhibitor and a chemotherapy agent, alone and in combination, and to quantify the synergy of the combination.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
FAK inhibitor (e.g., this compound, Defactinib, VS-4718)
-
Chemotherapy agent (e.g., Paclitaxel, Cisplatin, Gemcitabine)
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
-
Combination index (CI) analysis software (e.g., CompuSyn)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for the FAK inhibitor and the chemotherapy agent. For combination treatments, prepare mixtures at fixed ratios (e.g., based on the IC50 values of the individual drugs).
-
Treatment: Treat the cells with the single agents and their combinations at various concentrations. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for each single agent.
-
Use the dose-response data for the single agents and the combination to calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[16]
-
Generate isobolograms to visualize the synergistic, additive, or antagonistic effects.[17][18]
-
Western Blot Analysis for FAK Pathway Inhibition
Objective: To confirm the on-target effect of the FAK inhibitor by assessing the phosphorylation status of FAK and downstream signaling proteins.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FAK (Tyr397), anti-total FAK, anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the levels of phosphorylated proteins to total proteins across different treatment groups.
In Vivo Xenograft/PDX Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the FAK inhibitor and chemotherapy combination in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for xenograft or patient-derived xenograft (PDX) tissue
-
FAK inhibitor formulated for oral gavage or intraperitoneal (IP) injection
-
Chemotherapy agent formulated for IP or intravenous (IV) injection
-
Calipers for tumor measurement
-
Animal monitoring equipment
Protocol:
-
Tumor Implantation: Subcutaneously or orthotopically implant cancer cells or PDX tissue into the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, FAK inhibitor alone, chemotherapy alone, combination).
-
Treatment Administration: Administer the drugs according to a predetermined schedule and dosage. For example, FAK inhibitor daily by oral gavage and chemotherapy agent once or twice weekly by IP injection.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a predetermined endpoint.
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group relative to the control group.
-
Plot tumor growth curves and survival curves (if applicable).
-
Perform statistical analysis to determine the significance of the differences between treatment groups.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).
-
Signaling Pathways and Visualizations
The synergistic effects of combining FAK inhibitors with chemotherapy are often mediated through the modulation of key signaling pathways.
FAK-Mediated Chemoresistance Pathway
// Nodes Chemotherapy [label="Chemotherapy\n(e.g., Paclitaxel, Cisplatin)", fillcolor="#EA4335", fontcolor="#202124"]; FAK [label="FAK", fillcolor="#FBBC05", fontcolor="#202124"]; pFAK [label="p-FAK (Y397)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; pAkt [label="p-Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; YAP [label="YAP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; YAP_nuc [label="Nuclear YAP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Survival [label="Cell Survival &\nChemoresistance", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; FAKi [label="FAK Inhibitor\n(this compound)", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Chemotherapy -> FAK [label="Activates", style=dashed, color="#EA4335"]; FAK -> pFAK [label="Autophosphorylation", color="#FBBC05"]; pFAK -> PI3K [color="#FBBC05"]; PI3K -> Akt [style=invis]; Akt -> pAkt [label="Phosphorylation", color="#34A853"]; pAkt -> Survival [color="#34A853"]; pFAK -> YAP [label="Activates", color="#FBBC05"]; YAP -> YAP_nuc [label="Nuclear\nTranslocation", color="#4285F4"]; YAP_nuc -> Survival [color="#4285F4"]; FAKi -> FAK [arrowhead=tee, label="Inhibits", color="#5F6368"]; }
Caption: FAK activation by chemotherapy promotes survival signals.
Experimental Workflow for In Vitro Synergy
// Connections Cell_Culture -> Seeding; Drug_Prep -> Treatment; Seeding -> Treatment; Treatment -> Incubation; Incubation -> Assay; Assay -> Dose_Response; Dose_Response -> IC50; Dose_Response -> Synergy; }
Caption: Workflow for in vitro drug combination synergy assessment.
FAK-YAP Signaling Pathway in Chemoresistance
// Nodes Integrin [label="Integrin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ECM [label="Extracellular Matrix", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; FAK [label="FAK", fillcolor="#FBBC05", fontcolor="#202124"]; Src [label="Src", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; YAP [label="YAP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TAZ [label="TAZ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; YAP_TAZ_nuc [label="Nuclear YAP/TAZ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TEAD [label="TEAD", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression\n(Survival, Proliferation)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; FAKi [label="FAK Inhibitor", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges ECM -> Integrin [dir=none]; Integrin -> FAK [label="Activates", color="#4285F4"]; FAK -> Src [color="#FBBC05"]; Src -> FAK [label="Phosphorylates", color="#EA4335"]; FAK -> PI3K [color="#FBBC05"]; PI3K -> Akt [color="#34A853"]; FAK -> YAP [label="Activates", color="#FBBC05"]; YAP -> YAP_TAZ_nuc [color="#4285F4"]; TAZ -> YAP_TAZ_nuc [color="#4285F4"]; YAP_TAZ_nuc -> TEAD [label="Binds", color="#4285F4"]; TEAD -> Gene_Expression [label="Promotes\nTranscription", color="#5F6368"]; FAKi -> FAK [arrowhead=tee, label="Inhibits", color="#5F6368"]; }
Caption: FAK-YAP signaling in promoting cancer cell survival.
References
- 1. letswinpc.org [letswinpc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Review of Predicting Synergistic Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.vub.be [researchportal.vub.be]
- 8. Analysis framework and experimental design for evaluating synergy driving gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of combination chemotherapy: integration of nonlinear regression, curve shift, isobologram, and combination index analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Focal Adhesion Kinase (FAK) Inhibition Synergizes with KRAS G12C Inhibitors in Treating Cancer through the Regulation of the FAK–YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. UCSF KRAS Activating Mutation Trial → Avutometinib (VS-6766) +Defactinib With Gemcitabine and Nab-paclitaxel in Patients With Pancreatic Cancer [clinicaltrials.ucsf.edu]
- 13. ascopubs.org [ascopubs.org]
- 14. Focal adhesion kinase inhibition synergizes with nab-paclitaxel to target pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FAK inhibition alone or in combination with adjuvant therapies reduces cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Fak-IN-12 Solubility Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fak-IN-12, a potent FAK inhibitor. Our aim is to help you overcome common solubility challenges in aqueous solutions and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation.[1] Like many kinase inhibitors, this compound is a hydrophobic molecule with poor solubility in aqueous solutions. This can lead to challenges in preparing consistent and effective drug solutions for in vitro and in vivo experiments, potentially causing issues like precipitation and inaccurate dosing.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and not exceeding 1%. It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell behavior.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. What should I do?
A4: This is a common issue with poorly soluble compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this problem. The main strategies involve optimizing your dilution method, using pre-warmed media, and considering the use of co-solvents or surfactants for in vivo studies.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Experiments
This protocol provides a general guideline. It is highly recommended to perform a small-scale solubility test to determine the optimal concentration for your specific batch of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, you may warm the solution to 37°C for 5-10 minutes.
-
Sonication in a water bath for 5-10 minutes can also aid in dissolution.
-
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Do not autoclave.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. A FAK inhibitor stock solution in DMSO can be stable for up to 6 months at -80°C.[2]
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution of the DMSO stock solution into pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed medium to get a 100 µM solution.
-
Add the required volume of the 100 µM solution to your final culture volume.
-
-
Direct Dilution (for low concentrations): For very low final concentrations, you may be able to directly add the stock solution to the pre-warmed medium while vortexing or swirling gently.
-
Final DMSO Concentration: Ensure the final DMSO concentration in your culture wells remains below 0.5%.
-
Visual Inspection: After preparing the working solution, visually inspect it for any signs of precipitation. If precipitation is observed, refer to the Troubleshooting Guide .
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or low temperature. | - Increase the volume of DMSO to lower the concentration. - Gently warm the solution to 37°C. - Use a sonicator to aid dissolution. |
| Precipitation occurs immediately upon dilution of DMSO stock into aqueous buffer or media. | Rapid change in solvent polarity ("crashing out"). | - Perform a stepwise (serial) dilution. - Add the DMSO stock dropwise to the aqueous solution while vigorously vortexing. - Ensure the aqueous solution is at room temperature or 37°C. |
| Precipitation occurs over time in the final working solution. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. | - Lower the final concentration of this compound. - For in vivo formulations, consider adding co-solvents like PEG300 or surfactants like Tween-80.[3] |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of this compound leading to inaccurate dosing. | - Always visually inspect your stock and working solutions before use. - Prepare fresh working solutions for each experiment. - Filter the final working solution through a 0.22 µm syringe filter to remove any micro-precipitates (note: this may reduce the final concentration). |
Data Summary
Table 1: Solubility of a Structurally Similar FAK Inhibitor (FAK Inhibitor 2)
| Solvent | Concentration | Method |
| DMSO | 100 mg/mL (154.62 mM) | Requires ultrasonication and warming to 60°C. |
This data is for a different FAK inhibitor and should be used as a general guideline only.[2] It is crucial to determine the solubility of your specific batch of this compound.
Visualizations
FAK Signaling Pathway
Caption: FAK signaling cascade upon activation by the extracellular matrix.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical workflow for evaluating the in vitro effects of this compound.
References
Technical Support Center: Troubleshooting Resistance to Fak-IN-12 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting resistance to the Focal Adhesion Kinase (FAK) inhibitor, Fak-IN-12, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the ATP-binding pocket of the FAK kinase domain.[1] By blocking the autophosphorylation of FAK at tyrosine 397 (Y397), it prevents the recruitment and activation of downstream signaling proteins, such as Src, PI3K, and GRB7.[1][2] This inhibition disrupts key cellular processes implicated in cancer progression, including cell survival, proliferation, migration, and invasion.[2][3]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to FAK inhibitors like this compound can arise through several mechanisms:
-
Bypass Signaling through Receptor Tyrosine Kinases (RTKs): Cancer cells can develop resistance by upregulating or activating alternative signaling pathways that bypass the need for FAK signaling. A key mechanism is the "oncogenic protection" of FAK, where RTKs such as HER2 (ErbB2) can directly phosphorylate FAK at Y397, thereby reactivating it even in the presence of a kinase inhibitor.[1]
-
Activation of Parallel Pathways: Increased signaling through parallel pathways, such as the PI3K/Akt/mTOR or MAPK/ERK pathways, can compensate for FAK inhibition and promote cell survival and proliferation.[3]
-
Upregulation of the Drug Target: Increased expression of FAK can lead to a higher concentration of the inhibitor being required to achieve a therapeutic effect.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport this compound out of the cell, reducing its intracellular concentration.
Q3: How can I confirm that my cell line has developed resistance to this compound?
The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Q4: Are there any known synergistic drug combinations with FAK inhibitors?
Yes, preclinical studies have shown that combining FAK inhibitors with other targeted therapies can be effective. For example, combination with MEK or PKC inhibitors has shown synergistic effects in uveal melanoma. There is also evidence for synergy with HDAC inhibitors in some cancer cell lines. Additionally, combining FAK inhibitors with therapies targeting RTKs that may be involved in bypass signaling can be a rational approach to overcome resistance.
Troubleshooting Guides
Problem 1: Higher than expected IC50 value for this compound in a supposedly sensitive cell line.
| Possible Cause | Suggested Solution |
| Cell Line Integrity: | Verify the identity of your cell line through STR profiling. Ensure the cell line has not been misidentified or contaminated. |
| Cell Culture Conditions: | Maintain consistent cell culture conditions, including media composition, serum percentage, and cell density. Variations can affect drug sensitivity. |
| Drug Integrity: | Confirm the integrity and concentration of your this compound stock solution. Perform a dose-response experiment with a known sensitive control cell line. |
| Assay-Specific Issues: | Optimize the cell viability assay protocol. Ensure that the seeding density allows for logarithmic growth during the assay period and that the incubation time is appropriate. |
Problem 2: this compound is no longer effective at inhibiting FAK phosphorylation (p-FAK Y397) in my long-term treated cell line.
| Possible Cause | Suggested Solution |
| Development of Acquired Resistance: | Your cell line has likely developed resistance. Proceed to investigate the underlying mechanisms. |
| Receptor Tyrosine Kinase (RTK) Bypass: | Perform a Western blot to screen for the activation (phosphorylation) of common RTKs (e.g., EGFR, HER2, MET). Consider performing a co-immunoprecipitation experiment to see if there is an increased interaction between FAK and a specific RTK. |
| Activation of Downstream Pathways: | Use Western blotting to assess the phosphorylation status of key downstream signaling molecules like Akt and ERK to see if these pathways are hyperactivated. |
Problem 3: Inconsistent results in cell viability assays.
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding: | Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly across the plate. |
| Edge Effects in Multi-well Plates: | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS. |
| Reagent Variability: | Prepare fresh dilutions of this compound for each experiment. Ensure consistent incubation times with viability reagents. |
Quantitative Data
Table 1: Representative IC50 Values of FAK Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | FAK Inhibitor | IC50 (nM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | SJP1602 | 20 | |
| MDA-MB-453 | Triple-Negative Breast Cancer | SJP1602 | 43 | |
| HCC70 | Triple-Negative Breast Cancer | SJP1602 | 83 | |
| U-87 MG | Glioblastoma | Derivative 15 | 5.9 (enzymatic) | |
| PC-3 | Prostate Cancer | Derivative 15 | N/A | |
| MCF-7 | Breast Cancer | Derivative 15 | N/A | |
| AsPC-1 | Pancreatic Cancer | Derivative 2b | 1660 | |
| HCT116 | Colon Cancer | Derivative 7 | 1-60 | |
| A549 | Non-Small Cell Lung Cancer | Compound 22 | 270 | |
| U-87MG | Glioblastoma | Compound 22 | 160 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Compound 22 | 190 |
Note: Data for the specific inhibitor this compound is limited in publicly available literature. The IC50 values presented are for various FAK inhibitors and serve as a reference. Researchers should determine the IC50 of this compound in their specific cell lines of interest.
Experimental Protocols
Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks and plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell counting device (e.g., hemocytometer or automated counter)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (as described below) to determine the initial IC50 of this compound for the parental cell line.
-
Initial Treatment: Seed the parental cells at a low density and treat them with this compound at a concentration equal to the IC25 (a concentration that inhibits growth by 25%).
-
Culture and Monitoring: Culture the cells in the presence of the drug, changing the medium with fresh drug every 2-3 days. Monitor the cells for signs of recovery and proliferation.
-
Dose Escalation: Once the cells have recovered and are proliferating steadily, passage them and increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat Cycles: Repeat the process of culturing and dose escalation. This process can take several months.
-
Characterization of Resistant Cells: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a cell viability assay to determine the new IC50 value and confirm the resistant phenotype.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages.
Cell Viability Assay (IC50 Determination)
This protocol outlines the determination of the IC50 value of this compound using a colorimetric cell viability assay (e.g., MTT, XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
Materials:
-
Parental and/or resistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the cells and add the different concentrations of the drug. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Subtract the background reading from the no-cell control. Normalize the data to the vehicle control (set to 100% viability). Plot the percentage of cell viability versus the log of the drug concentration and use a non-linear regression analysis to calculate the IC50 value.
Western Blotting for Phospho-FAK (Y397)
This protocol describes the detection of phosphorylated FAK at tyrosine 397 (p-FAK Y397) by Western blotting to assess the inhibitory effect of this compound.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against p-FAK (Y397)
-
Primary antibody against total FAK
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-FAK (Y397) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To assess total FAK and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
Co-Immunoprecipitation of FAK and Receptor Tyrosine Kinases (RTKs)
This protocol is for investigating the interaction between FAK and a specific RTK, which can be a mechanism of resistance.
Materials:
-
Cell lysates
-
Primary antibody against FAK or the specific RTK
-
Protein A/G agarose or magnetic beads
-
Co-IP lysis/wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-FAK) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., anti-HER2).
Synergy Assays with Combination Therapies
This protocol is to assess whether combining this compound with another drug results in a synergistic, additive, or antagonistic effect.
Materials:
-
Cancer cell line of interest
-
This compound
-
Second drug of interest
-
96-well plates
-
Cell viability reagent
-
Software for synergy analysis (e.g., CompuSyn)
Procedure:
-
Dose-Response Curves: Determine the IC50 values for each drug individually.
-
Combination Treatment: Design a matrix of drug concentrations, including each drug alone and in combination at various ratios (e.g., constant ratio based on their IC50s).
-
Cell Treatment and Viability Assay: Seed the cells and treat them with the single agents and combinations as designed. After the incubation period, perform a cell viability assay.
-
Synergy Analysis: Analyze the data using the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Visualizations
References
Optimizing Fak-IN-12 dosage to minimize off-target effects
Welcome to the technical support center for FAK-IN-12, a potent inhibitor of Focal Adhesion Kinase (FAK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage to minimize off-target effects and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding site of Focal Adhesion Kinase (FAK).[1] By competitively binding to this pocket, it prevents the phosphorylation of FAK, thereby inhibiting its kinase activity and downstream signaling pathways involved in cell adhesion, migration, proliferation, and survival.[2][3]
Q2: What are the known on-target IC50 values for this compound?
A2: this compound has a reported IC50 value of 47 nM against FAK in biochemical assays. In cellular assays, it inhibits the proliferation of MGC-803, HCT-116, and KYSE30 cancer cell lines with IC50 values of 0.24 µM, 0.45 µM, and 0.44 µM, respectively.
Q3: What causes the off-target effects of FAK inhibitors like this compound?
A3: Off-target effects of kinase inhibitors, including those targeting FAK, often arise from the structural similarity of the ATP-binding pocket across the human kinome.[4] This conservation can lead to the inhibitor binding to and inhibiting other kinases, which can result in unintended biological consequences and misinterpretation of experimental data.
Q4: How can I assess the selectivity of this compound in my experiments?
A4: The most comprehensive method to assess the selectivity of a kinase inhibitor is through kinome scanning, also known as kinase selectivity profiling. This involves screening the inhibitor against a large panel of purified kinases to determine its binding affinity or inhibitory activity at a fixed concentration. Hits from this initial screen should then be followed up with IC50 determinations to quantify the potency of the off-target interactions. Several commercial services offer kinome scanning panels.
Q5: What is a typical starting concentration for in vitro experiments with this compound?
A5: A common starting point for in vitro cellular assays is to use a concentration range that brackets the reported cellular IC50 values (0.24-0.45 µM). A typical dose-response experiment might include concentrations ranging from 10 nM to 10 µM. However, the optimal concentration will be cell-line dependent and should be determined empirically.
Q6: How do I determine the optimal in vivo dosage for this compound?
A6: Determining the optimal in vivo dosage requires a Maximum Tolerated Dose (MTD) study. This involves administering escalating doses of this compound to animal models to identify the highest dose that does not cause unacceptable toxicity over a specified period.[5] Following the MTD study, pharmacokinetic (PK) and pharmacodynamic (PD) studies should be conducted to establish the dosing regimen that achieves the desired target engagement without significant side effects.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, with a focus on mitigating off-target effects.
| Issue | Potential Cause | Recommended Solution |
| Unexpected or inconsistent cellular phenotype. | Off-target effects: this compound may be inhibiting other kinases in your cell model, leading to confounding biological responses. | 1. Perform a kinome scan: Screen this compound against a broad panel of kinases to identify potential off-targets. 2. Validate off-targets: Confirm the activity of this compound against identified off-targets with IC50 determination assays. 3. Use a structurally distinct FAK inhibitor: Compare the phenotype observed with this compound to that of another FAK inhibitor with a different chemical scaffold to see if the effect is consistent with FAK inhibition. 4. Rescue experiment: If possible, express a drug-resistant FAK mutant to see if it reverses the observed phenotype. |
| High cellular toxicity at effective concentrations. | Off-target toxicity or on-target toxicity in the specific cell line. | 1. Determine the IC50 for proliferation and the EC50 for FAK inhibition: Compare the dose-response curves for cell viability and target engagement (e.g., inhibition of FAK autophosphorylation at Tyr397). A large window between these two values suggests better on-target specificity. 2. Lower the concentration and/or treatment duration: Use the lowest effective concentration for the shortest time necessary to achieve the desired biological effect. 3. Assess apoptosis markers: Use assays like Annexin V staining or caspase activity assays to quantify apoptosis at different concentrations of this compound. |
| Lack of a clear dose-response relationship. | Poor compound solubility, instability, or complex biological response. | 1. Check solubility: Ensure this compound is fully dissolved in your culture medium at the tested concentrations. 2. Assess compound stability: Determine the half-life of this compound in your experimental conditions. 3. Widen the concentration range: Test a broader range of concentrations to capture the full dose-response curve. |
| Discrepancy between biochemical and cellular IC50 values. | Cellular permeability, efflux pumps, or high intracellular ATP concentrations. | 1. Evaluate cell permeability: Use cellular uptake assays to determine if this compound is efficiently entering the cells. 2. Investigate efflux pump activity: Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if they potentiate the effect of this compound. 3. Consider the cellular context: High intracellular ATP levels can compete with ATP-competitive inhibitors, leading to a rightward shift in the cellular IC50. |
Quantitative Data Summary
| Compound | Target | IC50 (Biochemical) | Cellular Proliferation IC50 | Reference |
| This compound | FAK | 47 nM | MGC-803: 0.24 µMHCT-116: 0.45 µMKYSE30: 0.44 µM | [6] |
Note: A comprehensive off-target profile for this compound is not publicly available and should be determined experimentally.
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify the off-target kinases of this compound.
Methodology:
-
Primary Screen:
-
Select a comprehensive kinase panel from a commercial vendor (e.g., Eurofins DiscoverX KINOMEscan, Promega Kinase Selectivity Profiling Systems). These services typically offer panels of hundreds of kinases.
-
Submit this compound for screening at a single, high concentration (e.g., 1 µM or 10 µM) to maximize the chances of identifying potential off-targets.
-
The output is typically presented as percent inhibition or binding relative to a control.
-
-
Secondary Screen (IC50 Determination):
-
For any kinase that shows significant inhibition (e.g., >70% inhibition) in the primary screen, perform a dose-response analysis to determine the IC50 value.
-
This involves testing a range of this compound concentrations (e.g., 10-point dose-response curve) against the identified off-target kinases.
-
The resulting IC50 values will quantify the potency of this compound against these off-targets.
-
Protocol 2: Cellular Target Engagement Assay (Western Blotting for pFAK)
Objective: To determine the effective concentration of this compound for inhibiting FAK activity in cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM) for a predetermined time (e.g., 2, 6, or 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated FAK at the autophosphorylation site (pY397).
-
Subsequently, probe the same membrane (after stripping) or a parallel blot with an antibody for total FAK as a loading control.
-
Use a loading control like GAPDH or β-actin to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pFAK signal to the total FAK signal and then to the loading control.
-
Plot the normalized pFAK signal as a function of this compound concentration to determine the EC50 for FAK inhibition in your cell line.
-
Visualizations
Caption: FAK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 4. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One moment, please... [biopharmguy.com]
- 6. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Fak-IN-12 Experiments
Welcome to the technical support center for Fak-IN-12, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the ATP-binding pocket of Focal Adhesion Kinase (FAK).[1][2] By occupying this pocket, it prevents the autophosphorylation of FAK at Tyrosine 397 (Y397), a critical step in its activation.[2][3][4] Inhibition of FAK activation disrupts downstream signaling pathways involved in cell adhesion, migration, proliferation, and survival.[3][5][6][7][8][9][10]
Q2: I'm not seeing the expected decrease in cell viability after this compound treatment. What could be the reason?
Several factors could contribute to a lack of effect on cell viability:
-
Cell Line Dependence: The reliance of a particular cell line on FAK signaling for survival varies. Cells with alternative survival pathways may be less sensitive to FAK inhibition.
-
Compensatory Signaling: Inhibition of FAK can sometimes lead to the upregulation of compensatory signaling pathways, such as the activation of the FAK homolog Pyk2.[1]
-
Drug Concentration and Treatment Duration: The concentration of this compound may be too low, or the treatment duration may be too short to induce a significant effect. An IC50 determination for your specific cell line is recommended.
-
Drug Solubility and Stability: Poor solubility or degradation of the inhibitor can reduce its effective concentration.[11][12] Ensure proper handling and storage of the compound.
Q3: My cells show a different morphology than expected after this compound treatment. Is this normal?
Yes, changes in cell morphology are an expected outcome of FAK inhibition. FAK is a key regulator of focal adhesions and the actin cytoskeleton.[7] Inhibition of FAK can lead to a less spread, more rounded cell morphology due to the disruption of focal adhesion dynamics.
Q4: I'm observing effects at a much lower/higher concentration than reported in the literature. Why?
Discrepancies in effective concentrations can arise from:
-
Different Experimental Conditions: Variations in cell density, serum concentration in the media, and passage number can all influence cellular response to inhibitors.[13]
-
Cell Line-Specific Differences: As mentioned, different cell lines will have varying sensitivities.
-
Assay-Specific Variability: The type of assay used to measure the effect (e.g., MTT vs. apoptosis assay) can yield different effective concentrations.
Q5: Could this compound have off-target effects?
While this compound is designed to be a selective FAK inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations.[1][14] The ATP-binding pocket is conserved among many kinases, leading to potential cross-reactivity.[1] It is crucial to include appropriate controls, such as a structurally related but inactive compound or using genetic knockdown of FAK (e.g., siRNA) to confirm that the observed phenotype is indeed due to FAK inhibition.[2]
Troubleshooting Guides
Problem 1: Inconsistent Results in Cell Migration/Invasion Assays
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for inhibiting migration in your specific cell line. |
| Timing of Treatment | Optimize the pre-incubation time with this compound before starting the migration/invasion assay. |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells, as this can affect migration rates. |
| Serum Concentration | The chemoattractant (e.g., serum) concentration in the lower chamber should be optimized. Too high of a concentration can sometimes mask the inhibitory effect. |
| Inhibitor Stability | Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation.[11] |
Problem 2: Unexpected Increase in a Downstream Signaling Molecule
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Feedback Loops | Inhibition of FAK signaling can sometimes trigger feedback mechanisms that lead to the activation of other pathways. Perform a time-course experiment to analyze the kinetics of signaling events. |
| Off-Target Effects | At higher concentrations, this compound might be inhibiting other kinases, leading to unexpected signaling alterations.[1][15] Validate the phenotype using a secondary FAK inhibitor or siRNA-mediated FAK knockdown.[2] |
| Compensatory Pathway Activation | The cell may be compensating for the loss of FAK signaling by upregulating parallel pathways.[1] Use pathway analysis tools or phospho-proteomic screens to identify activated pathways. |
Problem 3: Discrepancy Between In Vitro and In Vivo Results
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | The dose and dosing schedule in your in vivo model may not be achieving sufficient tumor exposure to the inhibitor. Conduct PK/PD studies to optimize the regimen. |
| Tumor Microenvironment | The in vivo tumor microenvironment is much more complex than in vitro conditions and can influence the response to FAK inhibition.[16] Consider co-culture experiments in vitro to model some of these interactions. |
| Metabolism of the Inhibitor | The inhibitor may be rapidly metabolized in vivo, reducing its efficacy. |
| Development of Resistance | Prolonged treatment in vivo can lead to the development of resistance mechanisms. |
Experimental Protocols
Western Blotting for p-FAK (Y397) Inhibition
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-FAK (Y397) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe for total FAK and a loading control (e.g., GAPDH or β-actin) to normalize the results.
Boyden Chamber Cell Migration Assay
-
Cell Preparation: Starve cells in serum-free medium for 12-24 hours.
-
Inhibitor Treatment: Pre-treat the starved cells with different concentrations of this compound or vehicle control for 1-2 hours.
-
Assay Setup: Add chemoattractant (e.g., 10% FBS) to the lower chamber of the Boyden chamber plate. Seed the pre-treated cells in the upper chamber (insert) in serum-free medium.
-
Incubation: Incubate the plate for a period determined by the migratory capacity of the cells (typically 4-24 hours).
-
Cell Staining and Counting: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the underside of the membrane.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Visualizations
Caption: Simplified FAK signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Focal Adhesion Kinase (FAK) Leads to Abrogation of the Malignant Phenotype in Aggressive Pediatric Renal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induced Focal Adhesion Kinase (FAK) Expression in FAK-Null Cells Enhances Cell Spreading and Migration Requiring Both Auto- and Activation Loop Phosphorylation Sites and Inhibits Adhesion-Dependent Tyrosine Phosphorylation of Pyk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of FAK Signaling Elicits Lamin A/C-Associated Nuclear Deformity and Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Study Published in Nature Medicine Highlights Potential Role of FAK Inhibition in Pancreatic Cancer | Verastem, Inc. [investor.verastem.com]
Technical Support Center: Improving the In Vivo Bioavailability of Fak-IN-12
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of the Focal Adhesion Kinase (FAK) inhibitor, Fak-IN-12.
Troubleshooting Guide
Q1: We are observing very low or undetectable plasma concentrations of this compound after oral administration in our animal models. What are the likely causes and how can we address this?
A1: Low oral bioavailability is a common challenge for many kinase inhibitors, which are often poorly soluble in aqueous solutions. The primary reasons for low plasma concentrations of this compound are likely poor aqueous solubility and/or low dissolution rate in the gastrointestinal (GI) tract.
Possible Solutions:
-
Particle Size Reduction: The dissolution rate of a compound can be increased by reducing its particle size, which increases the surface area available for dissolution.[1][2]
-
Formulation in Enabling Vehicles:
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[1][3] These systems form microemulsions in the GI tract, which can enhance drug solubilization and absorption.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can increase its aqueous solubility and dissolution rate compared to its crystalline form.[2][5]
-
-
Use of Solubilizing Excipients:
Q2: We have tried a simple suspension of this compound for our in vivo experiments, but the results are highly variable between animals. Why is this happening and what can we do to improve consistency?
A2: High variability in exposure is often due to inconsistent wetting and dissolution of a poorly soluble compound in the GI tract. The physical form of the drug administered can significantly impact its absorption.
Possible Solutions:
-
Improve Suspension Homogeneity: Ensure your suspension is uniformly dispersed before and during administration. The use of wetting agents and suspending agents can help maintain a more consistent suspension.
-
Switch to a Solution or a More Advanced Formulation:
-
Solution Formulations: If a suitable non-toxic solvent system can be found, administering this compound as a solution will eliminate dissolution as a rate-limiting step for absorption, leading to more consistent results.
-
Solid Dispersions or Lipid-Based Formulations: These formulations are designed to present the drug in a more readily absorbable form, which can reduce variability.[1][5]
-
FAQs
Q: What is bioavailability and why is it important for in vivo studies with this compound?
A: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation. For orally administered drugs, low bioavailability can lead to insufficient drug concentration at the target site (e.g., a tumor), resulting in a lack of efficacy in preclinical models.[6] Understanding and optimizing the bioavailability of this compound is crucial for obtaining reliable and reproducible results in your in vivo experiments.
Q: this compound is a BCS Class II or IV compound. What does this mean for its bioavailability?
A: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability.[5]
-
BCS Class II: High permeability, low solubility. For these compounds, the rate-limiting step for absorption is drug dissolution.
-
BCS Class IV: Low permeability, low solubility. These compounds have significant challenges for oral delivery as they have both poor dissolution and poor permeation across the intestinal wall.
For a compound like this compound, which is likely in one of these classes, formulation strategies that enhance solubility and dissolution are critical.[7]
Q: What are the first steps I should take to formulate this compound for an in vivo study?
A: Start with simple formulations and increase complexity as needed.
-
Aqueous Suspension: A simple suspension in an aqueous vehicle (e.g., water with a suspending agent like carboxymethylcellulose and a wetting agent like Tween 80) is often the first approach.
-
Solution Formulation: If the required dose can be dissolved in a tolerable volume of a pharmaceutically acceptable solvent mixture (e.g., water, PEG400, ethanol), this can provide more consistent exposure.
-
Advanced Formulations: If the above are not successful, consider more advanced strategies such as lipid-based formulations or solid dispersions.
Q: How do I choose the best formulation strategy for this compound?
A: The choice of formulation depends on the physicochemical properties of this compound, the required dose, and the animal species being used. A systematic approach is recommended.
Data Presentation
Table 1: Comparison of Formulation Strategies to Enhance Oral Bioavailability
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanonization) | Increases surface area, leading to a higher dissolution rate.[1][4] | Simple concept, applicable to many compounds. | Can be challenging to maintain particle size due to agglomeration; may require specialized equipment. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has higher solubility than the crystalline form.[2][5] | Significant increases in solubility and dissolution can be achieved. | The amorphous form can be physically unstable and may recrystallize over time. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with GI fluids, enhancing solubilization.[1][3] | Can significantly improve absorption of lipophilic drugs; may also reduce food effects. | Can be complex to formulate; potential for GI side effects with high concentrations of surfactants. |
| Cyclodextrin Complexation | The drug forms an inclusion complex with cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, thereby increasing the drug's solubility in water.[1] | Can significantly increase aqueous solubility. | The amount of drug that can be complexed is limited; can be a costly approach. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound by Wet Milling
Objective: To produce a nanosuspension of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 407 in purified water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy media mill
Procedure:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber of the high-energy media mill.
-
Mill the suspension at a set temperature (e.g., 4°C) for a specified duration (e.g., 2-4 hours).
-
Periodically sample the suspension to monitor particle size distribution using a laser diffraction particle size analyzer.
-
Continue milling until the desired particle size (e.g., D90 < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, drug content, and stability.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate this compound in a lipid-based system to enhance its solubility and oral absorption.
Materials:
-
This compound
-
Oil (e.g., Capryol 90)
-
Surfactant (e.g., Kolliphor RH 40)
-
Co-surfactant (e.g., Transcutol HP)
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.
-
Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.
-
Prepare the SEDDS formulation by accurately weighing the selected oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to a slightly elevated temperature (e.g., 40°C) and mix gently until a homogenous solution is formed.
-
Add the required amount of this compound to the vehicle and mix until completely dissolved.
-
To evaluate the self-emulsification properties, add a small amount of the formulation to water and observe the formation of a microemulsion.
-
Characterize the resulting microemulsion for droplet size, polydispersity index, and drug content.
Visualizations
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for selecting a bioavailability enhancement strategy.
Caption: Relationship between solubility and bioavailability with formulation solutions.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. upm-inc.com [upm-inc.com]
- 5. journals.umcs.pl [journals.umcs.pl]
- 6. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Compensatory Signaling Post-Fak-IN-12 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying compensatory signaling pathways following treatment with the FAK inhibitor, Fak-IN-12.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced efficacy of this compound over time in our cancer cell line. What are the potential mechanisms of resistance?
A1: Reduced efficacy of FAK inhibitors, including this compound, can arise from the activation of compensatory signaling pathways that bypass the FAK-mediated pathway. Key mechanisms include:
-
Activation of STAT3 Signaling: Prolonged FAK inhibition can lead to the hyperactivation of Signal Transducer and Activator of Transcription 3 (STAT3), which promotes cell survival and proliferation.[1][2]
-
Receptor Tyrosine Kinase (RTK) Reprogramming: Treatment with FAK inhibitors can induce the rapid or long-term activation and upregulation of RTKs such as EGFR and HER2.[3] These activated RTKs can then directly phosphorylate FAK at its Y397 residue, effectively reactivating it despite the presence of the inhibitor.[3][4][5][6]
-
Upregulation of the PI3K/AKT/mTOR Pathway: In certain cellular contexts, the inhibition of FAK can lead to a compensatory increase in the activity of the PI3K/AKT/mTOR survival pathway.[7][8]
-
Activation of the ERK/MAPK Pathway: The ERK/MAPK pathway can be activated as a compensatory survival signal in response to FAK inhibition.[9]
Q2: How can we experimentally confirm the activation of these compensatory pathways in our this compound-treated cells?
A2: To identify the active compensatory pathways, we recommend a multi-pronged approach:
-
Phospho-protein analysis: Use Western blotting to probe for phosphorylated (activated) forms of key signaling molecules. Look for increased levels of p-STAT3 (Tyr705), p-EGFR (Tyr1068), p-HER2 (Tyr1221/1222), p-AKT (Ser473), and p-ERK1/2 (Thr202/Tyr204).
-
Co-immunoprecipitation (Co-IP): To investigate RTK-mediated FAK reactivation, perform Co-IP to determine if there is an increased interaction between FAK and RTKs like HER2 upon this compound treatment.
-
Gene expression analysis: Use quantitative real-time PCR (qRT-PCR) or RNA sequencing to look for the upregulation of genes downstream of these compensatory pathways.
Q3: If we identify an active compensatory pathway, what are the next steps to overcome resistance to this compound?
A3: Once a specific compensatory pathway is identified, a combination therapy approach is often effective. For example:
-
If STAT3 is activated, consider co-treatment with a STAT3 inhibitor (e.g., Stattic).
-
If RTK signaling is upregulated, a combination with the corresponding RTK inhibitor (e.g., Gefitinib for EGFR, Lapatinib for HER2) may restore sensitivity.
-
For PI3K/AKT or ERK/MAPK activation, co-treatment with PI3K/AKT inhibitors (e.g., BKM120) or MEK inhibitors (e.g., Trametinib), respectively, can be explored.
The synergistic effects of these combinations can be evaluated using cell viability assays such as MTT or colony formation assays.
Troubleshooting Guides
Problem 1: No or weak signal for phosphorylated proteins in Western Blot.
| Possible Cause | Solution |
| Phosphatase activity during sample preparation | Work quickly and keep samples on ice at all times. Use ice-cold buffers and add phosphatase inhibitors to your lysis buffer. |
| Low abundance of phosphorylated protein | Increase the amount of protein loaded on the gel. Consider immunoprecipitation to enrich for the protein of interest before Western blotting. |
| Suboptimal antibody concentration | Titrate the primary antibody to determine the optimal concentration. |
| Incorrect blocking buffer | For phospho-proteins, avoid using milk as a blocking agent as it contains casein, a phosphoprotein. Use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead. |
| Interference from phosphate in buffers | Use Tris-based buffers (e.g., TBS, TBST) instead of phosphate-buffered saline (PBS) for antibody dilutions and washing steps. |
Problem 2: High background in Co-Immunoprecipitation (Co-IP) experiments.
| Possible Cause | Solution |
| Non-specific binding of proteins to beads | Pre-clear the cell lysate by incubating it with the beads alone before adding the antibody. This will remove proteins that non-specifically bind to the beads. |
| Antibody is binding non-specifically | Use a high-quality, validated antibody specific for the protein of interest. Perform a control Co-IP with a non-specific IgG antibody to assess the level of non-specific binding. |
| Insufficient washing | Increase the number and/or stringency of washes after the antibody-bead incubation. Be cautious not to use overly harsh washing conditions that could disrupt the specific protein-protein interaction. |
| Cell lysis is incomplete | Ensure complete cell lysis to release protein complexes into the lysate. The choice of lysis buffer is critical and may need to be optimized. |
Quantitative Data Summary
The following tables provide representative IC50 values for various FAK inhibitors in different cancer cell lines. This data can serve as a reference for expected potencies and for designing experiments with this compound.
Table 1: IC50 Values of FAK Inhibitors against FAK Kinase and Cancer Cell Lines
| FAK Inhibitor | Target | IC50 (nM) | Cell Line | Reference |
| TAE226 | FAK | 5.5 | - | [10] |
| VS-4718 (PND-1186) | FAK | 1.5 | Breast Carcinoma | [11] |
| GSK2256098 | FAK-Y397 phosphorylation | 8.5 - 15 | A549, OVCAR8, U87MG | [10] |
| PF-573228 | FAK | 4 | - | [11] |
| PF-431396 | FAK | 2 | - | [11] |
| PF-431396 | PYK2 | 11 | - | [11] |
| VS-6062 (PF-00562271) | FAK | 1.5 | - | [11] |
| VS-6062 (PF-00562271) | PYK2 | 13 | - | [11] |
| Compound 7 | FAK | 8.5 | OVCAR8 | [10] |
| Compound 7 | FAK | 15 | A549 | [10] |
| Compound 7 | FAK | 12 | U87MG | [10] |
| Compound 19 | FAK | 19.1 | - | [12] |
| Compound 22 | FAK | 28.2 | - | [12] |
| Compound 6a | FAK | 1.03 | - | [12] |
| Compound 6b | FAK | 3.05 | - | [12] |
| Irreversible FAKI 14 | FAK | 0.6 - 16.3 | - | [12] |
Key Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated Proteins
-
Sample Preparation:
-
Treat cells with this compound for the desired time points.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Separate 20-40 µg of protein lysate on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-STAT3, anti-p-AKT) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
-
Strip the membrane and re-probe for total protein as a loading control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) of FAK and Interacting Proteins
-
Cell Lysis:
-
Lyse this compound-treated and control cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors).
-
-
Pre-clearing:
-
Incubate the lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the primary antibody against the "bait" protein (e.g., anti-FAK) and incubate overnight at 4°C.
-
Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads and wash them 3-5 times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-HER2).
-
Protocol 3: MTT Cell Viability Assay for Combination Therapy
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound alone, the second inhibitor alone, and the combination of both at various ratios. Include a vehicle-treated control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values. Synergy can be assessed using software like CompuSyn.[13]
-
Protocol 4: Colony Formation Assay
-
Cell Seeding:
-
Plate a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
-
Drug Treatment:
-
Treat the cells with this compound, a second inhibitor, or the combination at fixed concentrations.
-
-
Incubation:
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
-
Staining and Counting:
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
-
-
Analysis:
-
Compare the number and size of colonies in the treated groups to the control group to assess the long-term effect of the drugs on cell survival and proliferation.
-
Visualizations
Caption: Compensatory signaling pathways activated upon FAK inhibition by this compound.
Caption: Workflow for identifying and targeting compensatory signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual targeting of FAK and JAK/STAT3 signalling induces persistent inhibition of pancreatic ductal adenocarcinoma progression - Malhotra - Digestive Medicine Research [dmr.amegroups.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. FAK mediates a compensatory survival signal parallel to PI3K-AKT in Pten-null T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of focal adhesion kinase induces apoptosis in bladder cancer cells via Src and the phosphatidylinositol 3-kinase/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel small molecular inhibitors disrupt the JAK/STAT3 and FAK signaling pathways and exhibit a potent antitumor activity in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]
- 13. Drug Combinations: A New Strategy to Extend Drug Repurposing and Epithelial-Mesenchymal Transition in Breast and Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Fak-IN-12 stability and storage best practices
Welcome to the technical support center for Fak-IN-12. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1] this compound, also identified as compound 12s in its primary publication, exerts its effects by inhibiting the kinase activity of FAK, thereby blocking downstream signaling pathways involved in cancer progression.[2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is critical to maintain its stability and activity. Best practices are summarized in the table below. For stock solutions, it is advisable to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. For analogous compounds, concentrations of up to 100 mg/mL in DMSO have been reported.[3] Ensure the use of newly opened, anhydrous DMSO to minimize degradation due to hygroscopic moisture.
Q4: Is this compound sensitive to light?
Stability and Storage Data
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | 4°C | Long-term | Store in a dry, dark place. Seal tightly to protect from moisture. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light.[3] |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light.[3] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no inhibitory effect in cell-based assays | Degradation of this compound: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C, exposure to light). | Prepare fresh stock solutions from solid compound. Always aliquot stock solutions and use a fresh aliquot for each experiment. Ensure proper storage conditions are maintained. |
| Incorrect concentration: Calculation error or inaccurate pipetting. | Double-check all calculations for dilutions. Use calibrated pipettes. | |
| Cell line resistance: The specific cell line may have intrinsic or acquired resistance to FAK inhibition. | Verify the expression and activity of FAK in your cell line. Consider using a positive control cell line known to be sensitive to FAK inhibitors. | |
| Precipitation of the compound in cell culture media | Low solubility in aqueous media: this compound, like many kinase inhibitors, has poor water solubility. | Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤0.1%) to maintain solubility and minimize solvent toxicity. Prepare intermediate dilutions in culture medium before adding to the final cell culture. |
| Inconsistent results between experiments | Variability in experimental conditions: Inconsistent cell passage number, seeding density, or incubation times. | Standardize your experimental protocol. Use cells within a consistent passage number range. Ensure consistent cell seeding density and treatment times. |
| Instability of working solutions: Degradation of this compound in diluted aqueous solutions over time. | Prepare fresh working solutions of this compound in culture medium for each experiment immediately before use. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO):
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Based on the molecular weight of this compound (492.96 g/mol ), calculate the required mass for your desired volume of 10 mM stock solution (e.g., for 1 mL, use 4.93 mg).
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protecting vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Proliferation Assay (Example using MGC-803 cells):
-
Seed MGC-803 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated) group.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Visualizations
References
Technical Support Center: Minimizing Cytotoxicity of FAK Inhibitors in Normal Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with FAK inhibitors, with a focus on minimizing cytotoxicity in normal cells. While the specific inhibitor "FAK-IN-12" is not extensively documented in publicly available literature, the principles and methodologies outlined here for other FAK inhibitors can be applied and adapted. It is crucial to validate these recommendations for your specific FAK inhibitor and experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FAK inhibitors and why can they be toxic to normal cells?
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival in both normal and cancerous cells.[1][2] FAK is a key component of signaling pathways initiated by integrins and growth factor receptors.[3][4] FAK inhibitors typically function by competing with ATP for the binding site in the kinase domain, thereby preventing the autophosphorylation of FAK at tyrosine 397 (Y397) and subsequent downstream signaling.[5][6]
Because FAK is essential for the normal physiological functions of many cell types, its inhibition can lead to cytotoxicity in normal cells.[7][8] Furthermore, many kinase inhibitors exhibit off-target effects due to the conserved nature of the ATP-binding pocket across the kinome, leading to the inhibition of other essential kinases and contributing to toxicity.[1]
Q2: What are the common off-target effects of FAK inhibitors?
The off-target effects of FAK inhibitors are a significant concern and can vary between different inhibitor molecules. Due to the similarity in the ATP-binding domains of various kinases, FAK inhibitors can inadvertently inhibit other kinases, leading to unintended biological consequences and toxicity.[1] For example, some FAK inhibitors have been shown to affect platelet function, which is an important consideration for in vivo studies.[1] It is essential to consult the selectivity profile of the specific FAK inhibitor being used, if available, or to perform kinome-wide screening to identify potential off-targets.
Q3: How can I determine the optimal concentration of a FAK inhibitor to minimize cytotoxicity in my normal cell line?
The optimal concentration will be a balance between achieving the desired inhibition of FAK in your target (e.g., cancer) cells and minimizing toxicity in your normal (control) cells. A dose-response experiment is essential. We recommend performing a cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo) on both your target cells and your normal control cells. This will allow you to determine the half-maximal inhibitory concentration (IC50) for both cell types and identify a therapeutic window where the inhibitor is effective against the target cells with minimal impact on the normal cells.
Q4: Are there any strategies to protect normal cells from FAK inhibitor-induced cytotoxicity?
Several strategies can be explored, although their effectiveness will be context-dependent:
-
Dose Optimization: As mentioned, using the lowest effective concentration is the most straightforward approach.
-
Combination Therapy: In a therapeutic context, combining the FAK inhibitor with another agent may allow for a lower, less toxic dose of the FAK inhibitor to be used.
-
Targeted Delivery: For in vivo applications, encapsulating the FAK inhibitor in a nanoparticle or conjugating it to a targeting moiety (e.g., an antibody) that directs it to the target tissue can reduce systemic exposure and toxicity to normal tissues.
-
Modulating Downstream Pathways: Understanding the specific downstream pathways affected by FAK inhibition in your normal cells might reveal opportunities to counteract the toxic effects. For example, if FAK inhibition leads to apoptosis via a specific pathway, co-treatment with an inhibitor of that apoptotic pathway might be protective. However, this approach requires detailed mechanistic understanding.
Troubleshooting Guide
| Issue | Question | Possible Cause | Suggested Solution |
| High Cytotoxicity in Normal Cells | My FAK inhibitor is showing high toxicity in my normal control cell line, even at low concentrations. | 1. Incorrect Concentration: The inhibitor concentration may be too high for the specific cell line. 2. Off-Target Effects: The inhibitor may have significant off-target activity in that cell line. 3. Cell Line Sensitivity: Some normal cell lines may be inherently more sensitive to FAK inhibition. 4. Prolonged Incubation: The incubation time might be too long. | 1. Perform a Dose-Response Curve: Determine the IC50 for your normal cell line and use a concentration well below this for your experiments. 2. Consult Selectivity Data: Review any available data on the inhibitor's kinase selectivity. If none exists, consider a different FAK inhibitor with a better-known profile. 3. Test Different Normal Cell Lines: If possible, use a different, more robust normal cell line as a control. 4. Optimize Incubation Time: Perform a time-course experiment to find the shortest incubation time that yields the desired effect on your target cells. |
| Inconsistent Results | I'm seeing variable cytotoxicity with the same concentration of the FAK inhibitor. | 1. Inhibitor Instability: The inhibitor may be degrading in your culture medium. 2. Cell Passage Number: The sensitivity of cells to the inhibitor can change with increasing passage number. 3. Cell Density: The initial seeding density can affect the apparent cytotoxicity. | 1. Prepare Fresh Solutions: Always prepare fresh dilutions of the inhibitor from a stock solution for each experiment. 2. Use Low Passage Cells: Maintain a consistent and low passage number for your cell lines. 3. Standardize Seeding Density: Ensure a consistent number of cells are seeded for each experiment. |
| No Therapeutic Window | The IC50 for my normal cells is very close to the IC50 for my cancer cells. | 1. On-Target Toxicity: Both cell types may be equally dependent on FAK signaling for survival. 2. Lack of Specificity: The inhibitor may not be selective enough for the cancer cell-specific context. | 1. Consider Combination Therapy: Explore combining the FAK inhibitor with another agent that has a different mechanism of action and is more selective for cancer cells. 2. Evaluate Kinase-Independent Functions: Investigate if the desired effect can be achieved by targeting the scaffolding function of FAK, potentially with a different type of inhibitor (e.g., a PROTAC).[9] |
Quantitative Data Summary
The following table summarizes IC50 values and effective concentrations for several well-characterized FAK inhibitors in various cell lines. This data is for reference only and may not be representative of this compound. Researchers should generate their own dose-response curves for their specific inhibitor and cell lines.
| FAK Inhibitor | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| IN10018 | Mia PaCa-2 (Pancreatic Cancer) | Cell Viability | ~1 µM | [10][11] |
| VS-4718 (PND-1186) | MDA-MB-231 (Breast Cancer) | Mammosphere Formation | 0.5 µM | [2] |
| VS-4718 (PND-1186) | SUM159 (Breast Cancer) | Mammosphere Formation | 0.5 µM | [2] |
| Defactinib (VS-6063) | Various Solid Tumors (in vivo) | Phase 1 Clinical Trial | Recommended Phase 2 Dose: 400 mg BID | [12] |
| Y15 | SW620 (Colon Cancer) | In vitro Kinase Assay | IC50 ~50 nM | [5] |
| TAE226 | Various Cancer Cell Lines | Proliferation/Apoptosis | Varies (nM to low µM range) | [13] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of a FAK Inhibitor using an MTT Assay
Objective: To determine the IC50 value of a FAK inhibitor in both a cancer cell line and a normal cell line.
Materials:
-
Cancer cell line and a relevant normal cell line
-
Complete culture medium
-
FAK inhibitor stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the FAK inhibitor in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.01 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used for the inhibitor).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the cell viability (%) against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis to calculate the IC50 value.
-
Protocol 2: Assessing FAK Autophosphorylation Inhibition by Western Blot
Objective: To confirm that the FAK inhibitor is inhibiting its target at a non-toxic concentration.
Materials:
-
Cell line of interest
-
Complete culture medium
-
FAK inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FAK (Y397), anti-total FAK, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the FAK inhibitor at a non-toxic concentration (determined from the MTT assay) for a specified time (e.g., 1-24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer, scrape the cells, and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FAK (Y397) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies against total FAK and a loading control to ensure equal protein loading.
-
Visualizations
Caption: Simplified FAK signaling pathway and the point of intervention for FAK inhibitors.
Caption: A workflow for troubleshooting high cytotoxicity of FAK inhibitors in normal cells.
Caption: A general experimental workflow for using a FAK inhibitor while monitoring cytotoxicity.
References
- 1. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAK inhibition alone or in combination with adjuvant therapies reduces cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruption of FAK signaling: a side mechanism in cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focal Adhesion Kinase (FAK) Inhibition Synergizes with KRAS G12C Inhibitors in Treating Cancer through the Regulation of the FAK–YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. championsoncology.com [championsoncology.com]
- 12. A first-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for Fak-IN-12 in cell-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Fak-IN-12, a Focal Adhesion Kinase (FAK) inhibitor, in cell-based assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, helping you to identify and resolve them effectively.
Question: Why am I not observing any inhibition of FAK phosphorylation (p-FAK) after treating my cells with this compound?
Answer:
Several factors could lead to a lack of observable inhibition. Follow these troubleshooting steps:
-
Verify Inhibitor Concentration and Activity:
-
Concentration Range: Ensure you are using an appropriate concentration range. If the IC50 value for your specific cell line is unknown, a good starting point is a dose-response experiment ranging from 10 nM to 10 µM.
-
Inhibitor Integrity: Confirm that the this compound stock solution was prepared and stored correctly to avoid degradation.
-
-
Optimize Incubation Time:
-
Short Incubation: The incubation time may be too short for the inhibitor to effectively engage its target. Try extending the incubation period (e.g., 2, 4, 8, 12, or 24 hours).
-
Long Incubation: Conversely, very long incubation times can sometimes lead to cellular compensation mechanisms or inhibitor degradation.
-
-
Check Experimental Conditions:
-
Cell Health and Confluency: Ensure your cells are healthy and not overly confluent, as this can affect their response to treatment.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with inhibitor activity. Consider reducing the serum concentration during the incubation period, if compatible with your cell line.
-
-
Review Western Blot Protocol:
-
Phosphatase Inhibitors: It is crucial to include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of proteins during sample preparation.[1]
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for both total FAK and phosphorylated FAK (specifically p-FAK Y397, the autophosphorylation site).[2][3]
-
Question: The viability of my cells is significantly decreased even at low concentrations of this compound. How can I address this cytotoxicity?
Answer:
Unexpected cytotoxicity can confound your results. Consider the following points:
-
Assess Baseline Cytotoxicity:
-
Evaluate the Solvent Control:
-
This compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure your vehicle control (DMSO alone) is at the same final concentration as your treated samples and that this concentration is non-toxic (typically ≤ 0.1%).[4]
-
-
Shorten Incubation Time:
-
If the goal is to observe the inhibition of signaling pathways, a shorter incubation time (e.g., 1-4 hours) might be sufficient to see an effect on FAK phosphorylation without causing significant cell death.
-
Question: My results with this compound are inconsistent between experiments. What are the common sources of variability?
Answer:
Reproducibility is key in research. Here are common causes of variability and how to mitigate them:
-
Inconsistent Cell Culture Conditions:
-
Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Density: Plate the same number of cells for each experiment and ensure they reach a consistent confluency before treatment.[4]
-
-
Variable Reagent Preparation:
-
Fresh Dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
Buffer Consistency: Use the same batches of lysis buffers, antibodies, and other key reagents to minimize variation.
-
-
Procedural Differences:
-
Timing: Adhere strictly to the established incubation times for inhibitor treatment and subsequent assay steps.
-
Handling: Ensure uniform handling of plates and samples, especially during washing and reagent addition steps.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in signaling pathways downstream of integrins and growth factor receptors, regulating processes like cell migration, proliferation, and survival.[8][9][10] this compound works by inhibiting the autophosphorylation of FAK at tyrosine 397 (Y397), which is a critical step for its activation and the subsequent recruitment and activation of other proteins like Src family kinases.[11][12]
Q2: How do I determine the optimal incubation time for this compound in my cell line?
A2: The optimal incubation time depends on your experimental endpoint (e.g., signaling inhibition, cell viability, migration). A time-course experiment is the most effective method. You should treat your cells with a fixed, effective concentration of this compound (e.g., the IC50 for FAK inhibition) and assess your endpoint at various time points (e.g., 1, 2, 4, 8, 12, 24, and 48 hours). This will reveal the kinetics of the inhibitor's effect.
Q3: What downstream signaling pathways are affected by this compound?
A3: By inhibiting FAK, this compound can modulate several downstream signaling cascades. These include the PI3K/AKT, MAPK/ERK, and p130Cas/Crk pathways, which are involved in cell survival, proliferation, and migration, respectively.[8][11][13]
Q4: Can I use this compound in combination with other inhibitors?
A4: Yes, this compound is often used in combination with other therapeutic agents. For example, combining FAK inhibitors with inhibitors of other signaling pathways (like MEK or EGFR) or with cytotoxic chemotherapy can lead to synergistic effects in cancer cells.[10][14] When doing so, it is essential to perform thorough validation to assess potential additive toxicity and to determine the optimal concentrations and timing for the combination treatment.
Data Presentation
Table 1: Recommended Starting Parameters for this compound Experiments
| Parameter | Recommendation | Rationale |
| Concentration Range | 10 nM - 10 µM | To determine the IC50 and effective concentration for your specific cell line and assay. |
| Time Course | 1 - 48 hours | To identify the optimal incubation time for observing the desired biological effect. |
| Vehicle Control | DMSO (≤ 0.1% final conc.) | To control for any effects of the solvent on cell viability and signaling.[4] |
| Positive Control | Untreated or stimulated cells | To establish a baseline for FAK activity and cell response. |
| Cell Confluency | 60-80% | To ensure cells are in an active growth phase and responsive to treatment. |
Table 2: Interpreting Western Blot Results for FAK Inhibition
| p-FAK (Y397) Signal | Total FAK Signal | Interpretation | Possible Next Steps |
| Decreased | Unchanged | Successful inhibition of FAK autophosphorylation. | Proceed with experiment; test downstream targets. |
| Unchanged | Unchanged | Ineffective inhibition. | Increase inhibitor concentration or incubation time. Verify inhibitor activity. |
| Decreased | Decreased | Inhibition and potential degradation of FAK protein. | Consider shorter incubation times to separate signaling inhibition from protein degradation effects. |
| Unchanged | Decreased | Potential off-target effects or cytotoxicity leading to protein loss. | Perform cell viability assay; lower inhibitor concentration. |
Visualizations
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: A decision tree for troubleshooting common this compound issues.
Experimental Protocols
Protocol 1: Determining FAK Inhibition by Western Blot
This protocol details how to assess the inhibition of FAK autophosphorylation at Y397.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in your cell culture medium.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control (DMSO).
-
Incubate the plates for the desired amount of time (e.g., 2 hours) at 37°C and 5% CO2.
-
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[1][2]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize the protein concentrations for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the gel according to the manufacturer's instructions.[15]
-
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Using BSA instead of milk is often recommended for phospho-antibodies to reduce background.[15]
-
Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C, using the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total FAK.
Protocol 2: Cell Viability Assessment using MTS Assay
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours.
-
Inhibitor Treatment:
-
Prepare a 2x concentration series of this compound in culture medium.
-
Add 100 µL of the 2x inhibitor dilutions to the appropriate wells, resulting in a final volume of 200 µL and a 1x final inhibitor concentration. Include wells for "cells only" (no treatment) and "vehicle control" (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTS Reagent Addition:
-
Add 20 µL of the MTS reagent directly to each well.[5]
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for your cell line.
-
-
Absorbance Measurement:
-
Gently mix the plate and measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (which are set to 100% viability).
-
Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.
-
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell viability assay selection guide | Abcam [abcam.com]
- 7. go.zageno.com [go.zageno.com]
- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
A Head-to-Head Comparison of FAK Inhibitors: Fak-IN-12 versus TAE226 in Modulating FAK Phosphorylation
For researchers and drug development professionals navigating the landscape of oncology therapeutics, the selection of a potent and specific kinase inhibitor is paramount. Focal Adhesion Kinase (FAK) has emerged as a critical target in various cancers, playing a pivotal role in cell survival, proliferation, migration, and invasion. This guide provides a comprehensive comparison of two notable FAK inhibitors, Fak-IN-12 and TAE226, with a focus on their efficacy in inhibiting FAK phosphorylation, supported by available experimental data and detailed methodologies.
Overview of this compound and TAE226
TAE226 , also known as NVP-TAE226, is a well-characterized small molecule inhibitor that potently targets FAK.[1][2] It also exhibits inhibitory activity against the insulin-like growth factor-I receptor (IGF-1R), making it a dual inhibitor.[3] TAE226 acts as an ATP-competitive inhibitor, binding to the kinase domain of FAK and preventing its autophosphorylation at key tyrosine residues, notably Tyr397.[4] Inhibition of FAK phosphorylation at this site is critical as it serves as a docking site for Src family kinases, which further propagate downstream signaling cascades.[5]
This compound (also referred to as Compound 12S) is another small molecule inhibitor of FAK. While less extensively characterized in publicly available literature compared to TAE226, it has been shown to inhibit FAK with a nanomolar potency and induce apoptosis and cellular senescence in cancer cells.
Quantitative Comparison of Inhibitor Potency
| Parameter | This compound | TAE226 |
| Target(s) | FAK | FAK, IGF-1R, Pyk2, InsR, ALK, c-Met |
| Mechanism of Action | FAK inhibitor | ATP-competitive FAK inhibitor |
| FAK IC50 (in vitro) | 47 nM | 5.5 nM[1] |
| Cellular Effects | Induces apoptosis and cellular senescence. Inhibits proliferation of MGC-803, HCT-116, and KYSE30 cells with IC50 values of 0.24 µM, 0.45 µM, and 0.44 µM, respectively. | Induces apoptosis.[1] Inhibits extracellular matrix-induced autophosphorylation of FAK at Tyr397 in U87 cells at <1 µM.[2] Inhibits proliferation of various cancer cell lines. |
FAK Signaling Pathway and Inhibitor Action
The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) and growth factors, leading to downstream cellular responses. Both this compound and TAE226 exert their effects by targeting the kinase activity of FAK, thereby blocking the phosphorylation events crucial for signal transduction.
Caption: FAK signaling pathway and points of inhibition.
Experimental Protocols for Assessing FAK Phosphorylation
To enable researchers to conduct their own comparative studies, detailed protocols for two common methods to assess FAK phosphorylation are provided below.
Western Blotting for Phospho-FAK (Tyr397)
This method allows for the quantification of phosphorylated FAK relative to total FAK protein levels in cell lysates.
a. Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal FAK phosphorylation.
-
Treat cells with varying concentrations of this compound, TAE226, or vehicle control (e.g., DMSO) for the desired time period (e.g., 1-24 hours).
b. Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
d. SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and 2x Laemmli sample buffer.
-
Denature the samples by boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-FAK (Tyr397) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total FAK and a loading control (e.g., GAPDH or β-actin).
Immunofluorescence for Phospho-FAK (Tyr397)
This method allows for the visualization of the subcellular localization and relative abundance of phosphorylated FAK within intact cells.
a. Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and grow to the desired confluency.
-
Treat cells with this compound, TAE226, or vehicle control as described for Western blotting.
b. Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[6]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[6]
-
Wash the cells three times with PBS.
c. Immunostaining:
-
Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.
-
Incubate the cells with a primary antibody against phospho-FAK (Tyr397) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
(Optional) Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
d. Imaging:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.
Experimental Workflow for Comparing Inhibitors
The following diagram outlines a logical workflow for a head-to-head comparison of this compound and TAE226.
References
- 1. Pharmacological profiling of a dual FAK/IGF-1R kinase inhibitor TAE226 in cellular and in vivo tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Therapeutic Efficacy of a Novel Focal Adhesion Kinase Inhibitor TAE226 in Ovarian Carcinoma | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. Phosphorylation of Focal Adhesion Kinase (FAK) on Ser732 Is Induced by Rho-dependent Kinase and Is Essential for Proline-rich Tyrosine Kinase-2–mediated Phosphorylation of FAK on Tyr407 in Response to Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Validating FAK-IN-12 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Fak-IN-12, a potent Focal Adhesion Kinase (FAK) inhibitor. We present supporting experimental data for this compound and other well-characterized FAK inhibitors, namely Defactinib, VS-4718, and GSK2256098, to offer a clear perspective on its performance. Detailed experimental protocols for key assays are provided to facilitate the replication of these validation studies.
FAK Signaling Pathway Overview
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways downstream of integrins and growth factor receptors. Its activation influences fundamental cellular processes, including proliferation, survival, migration, and invasion. The signaling cascade is initiated by the autophosphorylation of FAK at the Y397 residue, creating a binding site for Src family kinases. This interaction leads to the full activation of FAK and the subsequent phosphorylation of downstream targets, activating pathways such as PI3K/AKT/mTOR.[1][2][3]
Caption: FAK signaling cascade initiation and downstream pathways.
Comparison of FAK Inhibitors
The following tables summarize the inhibitory concentrations (IC50) of this compound and other FAK inhibitors in various cellular assays. These values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity or cell proliferation.
| Inhibitor | Biochemical IC50 (FAK) | Cellular p-FAK (Y397) Inhibition IC50 | Cell Proliferation IC50 | Reference(s) |
| This compound (BI-853520) | 1 nM | Not explicitly reported, but >90% inhibition at 10 µM | MGC-803: 0.24 µMHCT-116: 0.45 µMKYSE30: 0.44 µM | [4][5][6] |
| Defactinib (VS-6063) | 0.6 nM | Not explicitly reported | MDA-MB-231: 0.281 µMMCF7-HER2 Low: 0.052 µM | [2][7] |
| VS-4718 (PND-1186) | 1.5 nM | ~100 nM | Median rIC50: 1.22 µM (PPTP cell line panel) | [1][4][5] |
| GSK2256098 | 0.8 nM (enzymatic) | 15 nM (cellular) | U87MG: 8.5 nMA549: 12 nMOVCAR8: 15 nM | [8][9] |
Key Experimental Protocols for Target Engagement Validation
Validating that a compound engages its intended target within a cell is a critical step in drug discovery. Below are detailed protocols for commonly used assays to confirm this compound target engagement.
Western Blot for FAK Phosphorylation
This assay directly measures the inhibition of FAK autophosphorylation at Y397, a hallmark of FAK activation.
Experimental Workflow:
References
- 1. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytoskeleton remodeling - FAK signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Focal adhesion kinase inhibitor BI 853520 inhibits cell proliferation, migration and EMT process through PI3K/AKT/mTOR signaling pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I Study of BI 853520, an Inhibitor of Focal Adhesion Kinase, in Patients with Advanced or Metastatic Nonhematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase I Study of the Focal Adhesion Kinase Inhibitor BI 853520 in Japanese and Taiwanese Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hyperphosphorylated FAK Delocalizes from Focal Adhesions to Membrane Ruffles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Fak-IN-12 and other small molecule FAK inhibitors
A deep dive into the performance, mechanisms, and experimental backing of Fak-IN-12 and other leading Focal Adhesion Kinase inhibitors in cancer research.
Focal Adhesion Kinase (FAK) has emerged as a critical target in oncology drug development due to its pivotal role in tumor progression, metastasis, and angiogenesis.[1][2] This non-receptor tyrosine kinase integrates signals from integrins and growth factor receptors, influencing a myriad of cellular processes including cell survival, proliferation, migration, and invasion.[3][4] Consequently, a range of small molecule FAK inhibitors have been developed, with several advancing into clinical trials.[5][6] This guide provides a comparative analysis of a notable FAK inhibitor, this compound, alongside other prominent small molecule inhibitors, offering researchers a comprehensive overview of their characteristics and performance based on available experimental data.
FAK Signaling Pathway and Inhibition
FAK activation is a multi-step process initiated by stimuli such as integrin clustering upon binding to the extracellular matrix (ECM).[4][7] This leads to FAK autophosphorylation at the Tyr397 residue, creating a binding site for Src family kinases.[4] The subsequent formation of a FAK-Src complex results in the phosphorylation of other tyrosine residues within FAK, leading to its full activation and the initiation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell survival and proliferation.[1][3][8]
Small molecule FAK inhibitors primarily function by competing with ATP for binding to the kinase domain of FAK, thereby preventing its autophosphorylation and subsequent activation of downstream signaling.[9] Some inhibitors may also exhibit alternative mechanisms, such as targeting the FERM domain to allosterically inhibit FAK.[10]
Below is a diagram illustrating the canonical FAK signaling pathway and the point of intervention for small molecule inhibitors.
Comparative Performance of FAK Inhibitors
The efficacy of small molecule FAK inhibitors is often evaluated based on their half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays. Lower IC50 values indicate greater potency. This section provides a comparative table of IC50 values for this compound and other well-characterized FAK inhibitors.
| Inhibitor | FAK IC50 (nM) | Cell-based FAK Phosphorylation Inhibition (IC50) | Key Features & Clinical Status |
| This compound (BI-853520/IN-10018) | ~5.17[11] | Not explicitly reported, but inhibits FAK phosphorylation[10] | Acrylamide-containing irreversible inhibitor. In clinical trials for various solid tumors.[6][10] |
| Defactinib (VS-6063/PF-04554878) | <0.6[12] | Significantly inhibits pFAK (Tyr397) expression.[13] | Orally active, selective FAK inhibitor. Has been in Phase I and II clinical trials for various cancers, including non-small cell lung cancer and mesothelioma.[6][12][14] |
| VS-4718 (PND-1186) | 1.5[9][15] | Potently inhibits FAK phosphorylation at Tyr397.[9] | Reversible and selective FAK inhibitor. Has been in Phase I clinical trials.[6][15] |
| PF-562271 | 1.5[15][16] | Not explicitly reported, but inhibits FAK autophosphorylation.[16] | Potent, ATP-competitive, reversible inhibitor of FAK. Has been in Phase I clinical trials.[5][17] |
| TAE226 | 5.5[9] | Effectively blocks FAK-mediated signaling.[18] | Dual FAK and IGF-1R inhibitor.[19] |
| GSK2256098 | Not explicitly reported | IC50 of 8.5-15 nM for FAK-Y397 phosphorylation in different cell lines.[11] | Orally available FAK inhibitor. Has been in Phase I clinical trials.[5][6] |
| CEP-37440 | 2.0[6] | Not explicitly reported | Potent dual inhibitor of FAK and ALK.[6] |
Experimental Protocols
The evaluation of FAK inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic potential. Below are generalized protocols for key experiments commonly cited in the literature.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on FAK kinase activity.
Methodology:
-
Recombinant human FAK enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified using methods such as radioactive assays (³²P-ATP), fluorescence polarization, or ELISA-based detection of phosphopeptides.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
Cell-Based FAK Autophosphorylation Assay
Objective: To assess the ability of an inhibitor to block FAK autophosphorylation in a cellular context.
Methodology:
-
Cancer cell lines known to overexpress FAK (e.g., MDA-MB-231, U87MG) are cultured to sub-confluency.
-
Cells are treated with the FAK inhibitor at a range of concentrations for a specified duration.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane.
-
Western blotting is performed using primary antibodies specific for phosphorylated FAK (pY397) and total FAK.
-
The band intensities are quantified, and the ratio of pFAK to total FAK is calculated to determine the extent of inhibition.
Cell Viability/Proliferation Assay (e.g., MTT Assay)
Objective: To evaluate the effect of FAK inhibitors on cancer cell viability and proliferation.[13]
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with the FAK inhibitor at various concentrations for a defined period (e.g., 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value for cell growth inhibition is determined.
The following diagram outlines a typical experimental workflow for the evaluation of a novel FAK inhibitor.
Logical Relationships Between FAK Inhibitors
Small molecule FAK inhibitors can be broadly categorized based on their chemical scaffolds and their mode of interaction with the FAK protein. The majority are ATP-competitive inhibitors that bind to the kinase domain.
The following diagram illustrates the classification of several prominent FAK inhibitors based on their chemical core structure.
Conclusion
The landscape of small molecule FAK inhibitors is diverse and rapidly evolving, with numerous compounds demonstrating promising anti-cancer activity in preclinical and clinical settings. This compound represents a potent irreversible inhibitor, while others like Defactinib and VS-4718 have also shown significant potential. The choice of inhibitor for a particular research application will depend on the specific scientific question, the cancer model being studied, and the desired pharmacological profile. This guide provides a foundational comparison to aid researchers in their selection and experimental design. As our understanding of FAK biology deepens, the development of next-generation inhibitors and combination therapies holds great promise for improving cancer treatment outcomes.
References
- 1. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 6. mdpi.com [mdpi.com]
- 7. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. A phase I study of VS-6063, a second-generation focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. scbt.com [scbt.com]
- 17. Clinical importance and potential use of small molecule inhibitors of focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 19. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of Fak-IN-12: A Comparative Guide for Researchers
For researchers in oncology and cell biology, the precise targeting of therapeutic agents is paramount. This guide provides a detailed analysis of the kinase selectivity of Fak-IN-12, also known as IN10018 and BI 853520, a potent and highly selective inhibitor of Focal Adhesion Kinase (FAK).
This compound has emerged as a critical tool for investigating the roles of FAK in cellular processes and as a promising candidate in cancer therapy. Its efficacy is intrinsically linked to its ability to selectively inhibit FAK over other kinases, thereby minimizing off-target effects. This guide presents quantitative data on its selectivity, details the experimental methods used for its validation, and illustrates the signaling pathway it targets.
Kinase Selectivity Profile of this compound (IN10018/BI 853520)
This compound demonstrates remarkable selectivity for FAK. In a comprehensive screening against a panel of 264 kinases, it was found to inhibit only four other kinases by more than 50% at a concentration of 1,000 nM.[1] This high degree of specificity is crucial for attributing observed cellular effects directly to the inhibition of FAK.
The table below summarizes the inhibitory activity of this compound against FAK and its closely related kinase, PYK2, as well as its general selectivity against a broader kinase panel.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PYK2 | Notes |
| FAK | 1 | >1,000 | Potent and primary target.[1][2][3] |
| PYK2 | 2,000 - 50,000 | - | Significantly less potent inhibition compared to FAK.[1][3] |
| Other Kinases | >1,000 | - | Inhibited only 4 out of 264 kinases by >50% at 1,000 nM.[1] |
This high selectivity contrasts with other FAK inhibitors, some of which exhibit dual FAK/PYK2 inhibition.[3] The data underscores this compound's utility as a specific probe for FAK-related signaling.
Experimental Protocols
The determination of kinase inhibition and selectivity is a critical aspect of drug discovery and validation. Below is a representative methodology for an in vitro kinase assay used to assess the specificity of inhibitors like this compound.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a common method for measuring the potency of a compound against a specific kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FAK and a panel of other kinases.
Materials:
-
Recombinant human FAK enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide or protein substrate for FAK)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in kinase buffer.
-
Reaction Setup: The kinase reaction is initiated by adding the FAK enzyme to wells containing the kinase buffer, the substrate, ATP, and the various concentrations of this compound. A control reaction with DMSO alone is also included.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured. In the case of the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a detection reagent that converts the generated ADP back to ATP, which is then quantified using a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Selectivity Profiling: To determine the selectivity, this assay is repeated with a large panel of different kinases. The resulting IC50 values are then compared to that obtained for FAK.
Below is a workflow diagram illustrating this experimental process.
FAK Signaling Pathway
Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a central role in signal transduction initiated by integrins and growth factor receptors. Its activation triggers a cascade of downstream signaling events that regulate key cellular functions such as adhesion, migration, proliferation, and survival. This compound, by inhibiting the kinase activity of FAK, effectively blocks these downstream pathways.
References
Revolutionizing Immunotherapy: A Comparative Guide to Overcoming Resistance with Fak-IN-12
For researchers, scientists, and drug development professionals, the quest to enhance the efficacy of immunotherapy and overcome resistance is a paramount challenge. This guide provides a comprehensive comparison of Fak-IN-12, a focal adhesion kinase (FAK) inhibitor, with other emerging strategies aimed at sensitizing tumors to immune checkpoint blockade. Through a detailed analysis of preclinical and clinical data, experimental protocols, and the underlying signaling pathways, this document serves as a critical resource for navigating the landscape of combination immunotherapies.
The tumor microenvironment (TME) often presents a formidable barrier to effective anti-tumor immunity, contributing to resistance to immune checkpoint inhibitors (ICIs). Focal Adhesion Kinase (FAK) has emerged as a key player in orchestrating this immunosuppressive milieu. FAK is a non-receptor tyrosine kinase that, when hyperactivated in tumor cells, promotes fibrosis, reduces immune cell infiltration, and drives cancer progression.[1]
This compound (also known as IN10018) is a potent and selective ATP-competitive small molecule inhibitor of FAK.[2][3] By targeting FAK, this compound aims to remodel the TME, thereby rendering tumors more susceptible to immunotherapies. This guide will compare the performance of this compound and other FAK inhibitors with alternative approaches designed to overcome immunotherapy resistance, including other immune checkpoint inhibitors (targeting LAG-3 and TIM-3), oncolytic viruses, and radiotherapy.
This compound and Other FAK Inhibitors: Dismantling the Tumor's Defenses
FAK inhibitors represent a promising strategy to counteract the immunosuppressive TME. Preclinical studies have demonstrated that inhibiting FAK can lead to a reduction in stromal density, decreased numbers of cancer-associated fibroblasts (CAFs) and immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and a corresponding increase in the infiltration of cytotoxic CD8+ T cells into the tumor.[1][4]
Preclinical and Clinical Efficacy of FAK Inhibitors
Preclinical data for FAK inhibitors like VS-4718 and IN10018 (this compound) have shown significant anti-tumor activity when combined with ICIs. For instance, in a mouse model of pancreatic ductal adenocarcinoma (PDAC), the combination of the FAK inhibitor VS-4718 with an anti-PD-1 antibody led to a notable extension in median overall survival.[1] Similarly, IN10018 has demonstrated synergistic anti-cancer effects in combination with KRAS G12C inhibitors and has shown promising efficacy in clinical trials for platinum-resistant ovarian cancer and KRAS G12C-mutant non-small cell lung cancer (NSCLC).[2][5][6]
| FAK Inhibitor Combination | Cancer Model | Key Efficacy Data | Reference |
| IN10018 + Garsorasib (KRAS G12C inhibitor) | First-line KRAS G12C-mutant NSCLC (Phase Ib/II) | ORR: 87.5%, DCR: 93.8% | [7] |
| IN10018 + PLD/Doxorubicin | Ovarian Cancer (Phase Ib) | ORR: 54.8%, DCR: 88.1%, Median PFS: 7.3 months | [8] |
| VS-4718 + Anti-PD-1 Antibody | MC38 Colorectal Cancer (Mouse Model) | Median Overall Survival: 42 days (combination) vs. 25 days (anti-PD-1 alone) | [1] |
| VS-4718 | Pediatric Solid Tumors (Xenograft Models) | Induced significant differences in event-free survival in 18 of 36 solid tumor xenografts. | [9] |
Alternative Strategies to Combat Immunotherapy Resistance
While FAK inhibitors show considerable promise, several other strategies are being actively investigated to overcome resistance to ICIs. These include targeting other immune checkpoints, utilizing cancer-killing viruses, and combining immunotherapy with radiation.
Other Immune Checkpoint Inhibitors: LAG-3 and TIM-3
Lymphocyte-activation gene 3 (LAG-3) and T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) are inhibitory receptors expressed on immune cells that contribute to T cell exhaustion.[10][11] Blocking these pathways, often in combination with PD-1/PD-L1 inhibitors, is a key area of research.
| Alternative Strategy | Cancer Model | Key Efficacy Data | Reference |
| Anti-LAG-3 (Relatlimab) + Anti-PD-1 (Nivolumab) | Unresectable or Metastatic Melanoma (Clinical Trial) | Median PFS: 10.1 months (combination) vs. 4.6 months (Nivolumab alone) | [10][12] |
| Anti-TIM-3 + Anti-PD-1 | Immunotherapy Refractory Melanoma (Mouse Model) | Led to complete tumor regressions in the SW1 and SM1 models. | [13] |
Oncolytic Viruses
Oncolytic viruses are viruses that selectively infect and kill cancer cells, triggering an anti-tumor immune response.[14] This "in situ vaccination" effect can convert immunologically "cold" tumors into "hot" tumors, making them more responsive to ICIs.
| Alternative Strategy | Cancer Model | Key Efficacy Data | Reference |
| Engineered Vaccinia Virus (delivering IL-7 and IL-12) + Anti-PD-1/CTLA-4 | Melanoma, Colon, and Lung Cancer (Mouse Models) | Tumor Growth Inhibition: 93% (melanoma), 53% (colon and lung) | [15] |
Radiotherapy
Radiation therapy can induce immunogenic cell death, leading to the release of tumor antigens and the activation of an anti-tumor immune response.[16] Combining radiotherapy with immunotherapy can therefore have synergistic effects.
| Alternative Strategy | Cancer Model | Key Efficacy Data | Reference |
| Radiotherapy + Immunotherapy | Various Preclinical Models | Preclinical studies have shown that the combination can re-invigorate responses in established tumors and can result in CD8-mediated tumor cures. | [9] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms at play, the following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating these combination therapies.
Detailed Experimental Protocols
A critical component of reproducible research is the detailed documentation of experimental methods. Below are representative protocols for key experiments cited in the evaluation of these combination therapies.
In Vivo Tumor Growth and Efficacy Studies (Adapted from Jiang et al., 2016)
1. Cell Lines and Animal Models:
-
The murine colorectal adenocarcinoma cell line MC38 is used.
-
Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Six- to eight-week-old female C57BL/6 mice are used for tumor implantation.
2. Tumor Implantation:
-
MC38 cells are harvested, washed, and resuspended in phosphate-buffered saline (PBS).
-
1 x 10^6 cells in 100 µL of PBS are injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow until they reach a palpable size (approximately 50-100 mm³).
3. Treatment Administration:
-
Mice are randomized into treatment groups (e.g., vehicle control, FAK inhibitor alone, anti-PD-1 antibody alone, combination).
-
The FAK inhibitor VS-4718 is administered by oral gavage at a dose of 50 mg/kg twice daily.[9]
-
The anti-PD-1 antibody is administered intraperitoneally at a dose of 200 µg per mouse every 3-4 days.
-
Treatment is continued for a specified duration (e.g., 2-3 weeks).
4. Efficacy Assessment:
-
Tumor dimensions are measured every 2-3 days using a digital caliper.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Animal body weight is monitored as an indicator of toxicity.
-
Survival is monitored, and mice are euthanized when tumors reach a predetermined size or if they show signs of distress.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
1. Tumor Digestion:
-
At the end of the treatment period, tumors are excised and minced.
-
Tumor fragments are digested in a solution containing collagenase and DNase I for 30-60 minutes at 37°C with agitation.
-
The resulting cell suspension is passed through a 70 µm cell strainer to obtain a single-cell suspension.
2. Staining:
-
Cells are stained with a viability dye to exclude dead cells.
-
Cells are then incubated with a cocktail of fluorescently labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for Tregs).
-
For intracellular staining (e.g., FoxP3), cells are fixed and permeabilized before adding the antibody.
3. Data Acquisition and Analysis:
-
Stained cells are analyzed on a flow cytometer.
-
Data is analyzed using appropriate software to quantify the percentages and absolute numbers of different immune cell populations within the tumor.
Conclusion
The data presented in this guide underscore the potential of this compound and other FAK inhibitors to overcome immunotherapy resistance by remodeling the tumor microenvironment. When compared to other innovative strategies such as targeting alternative immune checkpoints, oncolytic virotherapy, and radiotherapy, FAK inhibition offers a distinct and complementary approach. The quantitative data, while still emerging, suggests that combination therapies consistently outperform monotherapies. The detailed experimental protocols provided herein should facilitate further research and development in this critical area of oncology. As our understanding of the complex interplay between tumor cells and the immune system deepens, targeted interventions like this compound are poised to become integral components of next-generation cancer immunotherapies.
References
- 1. Study Published in Nature Medicine Highlights Potential Role of FAK Inhibition in Pancreatic Cancer | Verastem, Inc. [investor.verastem.com]
- 2. FAK goes nuclear to control antitumor immunity-a new target in cancer immuno-therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. resource.aminer.org [resource.aminer.org]
- 5. US, China Biotechs Report Promising Results in Cancer Research for mTORC1 and IN10018 - BioSpace [biospace.com]
- 6. InxMed Announces Promising Phase Ib/II Clinical Data for Ifebemtinib + KRAS G12C inhibitor in KRAS G12C-Mutant Solid Tumors at ASCO 2025 - BioSpace [biospace.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting of focal adhesion kinase enhances the immunogenic cell death of PEGylated liposome doxorubicin to optimize therapeutic responses of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Preclinical Data to Design Combination Clinical Trials of Radiation Therapy and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Preclinical Data to Design Combination Clinical Trials of Radiation Therapy and Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Identification of anti-TIM-3 based checkpoint inhibitor combinations with activity in immunotherapy refractory melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancerresearch.org [cancerresearch.org]
- 15. In Vivo Oncolytic Virotherapy in Murine Models of Hepatocellular Carcinoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: FAK-IN-14 (Y15) vs. PF-573228 in FAK Inhibition
A detailed analysis for researchers and drug development professionals on the biochemical and cellular activities of two prominent Focal Adhesion Kinase (FAK) inhibitors.
Focal Adhesion Kinase (FAK) has emerged as a critical target in oncology and other diseases due to its central role in cell adhesion, migration, proliferation, and survival. A plethora of small molecule inhibitors have been developed to target FAK, each with distinct biochemical properties and cellular effects. This guide provides a head-to-head comparison of two such inhibitors: FAK-IN-14 (also known as Y15) and PF-573228. While the initial request specified "Fak-IN-12," publicly available scientific literature provides limited to no specific data for a compound with this exact name. Therefore, this guide will focus on the well-characterized inhibitor FAK-IN-14 (Y15) for a robust comparative analysis against PF-573228.
At a Glance: Key Quantitative Data
To facilitate a direct comparison of the two inhibitors, the following table summarizes their key biochemical and cellular potencies.
| Parameter | FAK-IN-14 (Y15) | PF-573228 |
| Mechanism of Action | Allosteric inhibitor targeting the Y397 autophosphorylation site | ATP-competitive inhibitor |
| IC50 (Cell-Free FAK) | ~1 µM (for inhibition of Y397 autophosphorylation)[1] | 4 nM[2][3] |
| IC50 (Cellular p-FAK Y397) | Dose-dependent inhibition observed | 30-500 nM (in various cell lines)[2][4] |
| Selectivity | Selective for FAK; no significant activity against EGFR, PDGFR, and IGF-RI[1] | ~50- to 250-fold selective for FAK over Pyk2, CDK1/7, and GSK-3β[2][5] |
| Effect on Cell Viability | Decreases cancer cell viability[6] | Minimal effect on cell growth or apoptosis at concentrations that inhibit FAK phosphorylation[2] |
| Effect on Cell Migration | Inhibits cell adhesion and migration[1][7] | Inhibits chemotactic and haptotactic migration |
Delving Deeper: Mechanism of Action and Cellular Impact
FAK-IN-14 (Y15): Targeting the "On" Switch
FAK-IN-14, also known as Y15 or 1,2,4,5-Benzenetetramine tetrahydrochloride, functions as an allosteric inhibitor of FAK.[1][8] Instead of competing with ATP in the kinase domain, it specifically targets the major autophosphorylation site, Tyrosine 397 (Y397).[1][8] The phosphorylation of Y397 is the initial and critical step in FAK activation, creating a binding site for Src family kinases and initiating downstream signaling cascades. By preventing this autophosphorylation, FAK-IN-14 effectively keeps FAK in an inactive state. This mode of action leads to the inhibition of cell adhesion and migration, and a reduction in cancer cell viability.[1][9][6][7]
PF-573228: A Potent ATP-Competitive Inhibitor
In contrast, PF-573228 is a potent, ATP-competitive inhibitor of FAK.[2] It binds to the ATP-binding pocket within the FAK kinase domain, thereby preventing the transfer of phosphate from ATP to its substrates. This direct inhibition of catalytic activity leads to a potent, low nanomolar inhibition of FAK in cell-free assays.[2][3] In cellular contexts, PF-573228 effectively blocks the autophosphorylation of FAK at Y397 and downstream signaling events.[2][4] Its primary cellular phenotype is the potent inhibition of cell migration.[3][10] Notably, at concentrations that effectively inhibit FAK phosphorylation and cell migration, PF-573228 has been reported to have minimal impact on cell proliferation or apoptosis.[2]
Visualizing the Inhibition: FAK Signaling Pathway
The following diagram illustrates the FAK signaling pathway and highlights the distinct points of inhibition for FAK-IN-14 (Y15) and PF-573228.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize FAK inhibitors.
FAK Kinase Assay (Cell-Free)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified FAK.
Materials:
-
Recombinant active FAK enzyme
-
FAK substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (FAK-IN-14 or PF-573228) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, FAK enzyme, and substrate in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular FAK Autophosphorylation Assay (Western Blot)
This assay determines the ability of a compound to inhibit FAK autophosphorylation at Y397 in a cellular context.
Materials:
-
Cancer cell line with detectable FAK expression (e.g., U87-MG, PC3)
-
Cell culture medium and supplements
-
Test compounds (FAK-IN-14 or PF-573228)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-FAK (Y397), anti-total FAK, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the p-FAK signal to total FAK and/or a loading control.
Cell Migration Assay (Transwell Assay)
This assay measures the effect of an inhibitor on the migratory capacity of cells.
Materials:
-
Cancer cell line
-
Transwell inserts with 8.0 µm pore size
-
24-well plates
-
Serum-free and serum-containing medium
-
Test compounds
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Pre-treat cells with the test compounds or vehicle control for a specified time.
-
Resuspend the treated cells in serum-free medium.
-
Add serum-containing medium (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Seed the pre-treated cells into the upper chamber of the Transwell insert.
-
Incubate for a period that allows for cell migration (e.g., 24 hours).
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay assesses the impact of the inhibitors on cell proliferation and cytotoxicity.
Materials:
-
Cell line of interest
-
96-well plates
-
Test compounds
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Solubilization solution (for MTT)
-
Plate reader (absorbance or luminescence)
Procedure (MTT Assay):
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a range of concentrations of the test compounds for a desired duration (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
Both FAK-IN-14 (Y15) and PF-573228 are valuable tools for studying the biological roles of FAK and hold potential as therapeutic agents. Their distinct mechanisms of action offer different approaches to FAK inhibition. PF-573228 is a highly potent, ATP-competitive inhibitor with a primary effect on cell migration. In contrast, FAK-IN-14 (Y15) acts allosterically to prevent FAK activation, leading to broader effects on cell viability and adhesion. The choice between these inhibitors will depend on the specific research question or therapeutic strategy. For potent and direct catalytic inhibition with a focus on migration, PF-573228 is a strong candidate. For researchers interested in targeting the initial activation step of FAK and exploring effects on both migration and cell survival, FAK-IN-14 (Y15) presents a compelling alternative. This guide provides a foundational comparison to aid researchers in selecting the appropriate tool for their FAK-related investigations.
References
- 1. FAK Inhibitor 14 | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. In vivo toxicity, metabolism and pharmacokinetic properties of FAK inhibitor 14 or Y15 (1, 2, 4, 5-benzenetetramine tetrahydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of cell migration by focal adhesion kinase: Time-dependent difference in integrin-induced signaling between endothelial and hepatoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fak-IN-12 and Other FAK Inhibitors in Cancer Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel FAK inhibitor, Fak-IN-12, with other established Focal Adhesion Kinase (FAK) inhibitors. The information is tailored for researchers and professionals in the field of oncology and drug development, offering a side-by-side analysis of their effects on various cancer subtypes, supported by available experimental data.
Introduction to FAK Inhibition in Oncology
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, proliferation, migration, and survival.[1] Its overexpression and activation are frequently observed in various advanced-stage solid cancers, correlating with poor prognosis and metastasis.[2][3] FAK integrates signals from integrins and growth factor receptors, activating downstream pathways such as PI3K/AKT, MAPK/ERK, and p53 signaling.[2][4] Consequently, inhibiting FAK has emerged as a promising therapeutic strategy to impede tumor progression, invasion, and drug resistance.[1] This guide focuses on assessing the differential effects of a novel FAK inhibitor, this compound, in comparison to other well-documented FAK inhibitors.
Comparative Efficacy of FAK Inhibitors
The following tables summarize the available half-maximal inhibitory concentration (IC50) values for this compound and a selection of other FAK inhibitors across various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: Enzymatic and Anti-proliferative IC50 Values of this compound
| Inhibitor | Target | IC50 (nM) | Cancer Subtype | Cell Line | Anti-proliferative IC50 (µM) | Reference |
| This compound | FAK | 47 | Gastric Cancer | MGC-803 | 0.24 | [5] |
| Colon Cancer | HCT-116 | 0.45 | [5] | |||
| Esophageal Cancer | KYSE30 | 0.44 | [5] |
Table 2: Comparative Anti-proliferative IC50 Values of Various FAK Inhibitors
| Inhibitor | Cancer Subtype | Cell Line | IC50 (µM) | Reference |
| Defactinib (VS-6063) | Thyroid Cancer | TT | 1.98 | [6] |
| Thyroid Cancer | K1 | 10.34 | [6] | |
| PF-573228 | Pancreatic Cancer | Various | Not specified | [5] |
| Mesothelioma | Various | Not specified | [5] | |
| Glioblastoma | U251-MG | >40 | ||
| Glioblastoma | U87-MG | >10 | ||
| Y15 | Thyroid Cancer | TT | 2.05 | [7] |
| Thyroid Cancer | TPC1 | 5.74 | [7] | |
| Thyroid Cancer | BCPAP | 9.99 | [7] | |
| Thyroid Cancer | K1 | 17.54 | [7] | |
| PF-562271 | Osteosarcoma | 143B | 1.98 | [8] |
| Osteosarcoma | MG63 | 1.76 | [8] | |
| Osteosarcoma | WELL5 | Not specified | [8] | |
| Osteosarcoma | U2OS | Not specified | [8] | |
| GSK2256098 | Glioblastoma | U87MG | Not specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used to evaluate the efficacy of FAK inhibitors.
Cell Viability Assay (MTS Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the FAK inhibitor. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2][10]
Western Blotting for FAK Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and assess the phosphorylation status of FAK and its downstream targets.
-
Cell Lysis: Treat cells with the FAK inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total FAK, phosphorylated FAK (e.g., p-FAK Y397), and other downstream targets overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11][12]
Clonogenic Assay
This assay assesses the ability of a single cell to form a colony, providing a measure of long-term cell survival and proliferative capacity after treatment.
-
Cell Seeding: Seed a low density of single cells (e.g., 500-1000 cells) into 6-well plates.
-
Treatment: Treat the cells with the FAK inhibitor at various concentrations.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form. The medium can be replaced every 3-4 days.
-
Fixation and Staining: Fix the colonies with a solution of methanol and acetic acid, then stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.[13][14]
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the FAK signaling pathway, a typical experimental workflow for evaluating FAK inhibitors, and the logical framework of this comparative guide.
Caption: FAK signaling pathway illustrating key downstream effectors.
Caption: Experimental workflow for comparing FAK inhibitors.
Caption: Logical structure of the comparison guide.
References
- 1. researchgate.net [researchgate.net]
- 2. jnj-38877605.com [jnj-38877605.com]
- 3. researchgate.net [researchgate.net]
- 4. docs.abcam.com [docs.abcam.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]
- 7. Defactinib | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
- 8. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-FAK (Tyr397) Monoclonal Antibody (141-9) (44-625G) [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. | BioWorld [bioworld.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Fak-IN-12: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of Fak-IN-12, a focal adhesion kinase (FAK) inhibitor. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and to minimize environmental impact.
This compound is a potent and selective inhibitor of FAK, a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][2][3][4] As with many small molecule inhibitors used in research, this compound and its associated waste are considered hazardous chemical waste. Therefore, it must be managed and disposed of in accordance with institutional, local, and national regulations.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory.
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a multi-step process that ensures the waste is handled safely from the point of generation to its final disposal.
Step 1: Waste Segregation
-
Solid Waste: All solid materials contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), weighing papers, and plasticware, should be collected in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, such as stock solutions, cell culture media, and organic solvents used for dissolution, must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix aqueous and organic waste streams unless specifically permitted by your institution's waste management guidelines.[5]
Step 2: Containerization
-
Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name, "this compound." Do not use abbreviations. The date of waste accumulation should also be clearly marked.
Step 3: Storage
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure that incompatible wastes are segregated to prevent accidental reactions.[5] For instance, keep acidic waste separate from basic waste.
Step 4: Spill and Decontamination Procedures In the event of a spill:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Personal Protection: Wear appropriate PPE, including a respirator if there is a risk of aerosolization.
-
Containment and Absorption: For liquid spills, use an absorbent material like diatomite or a universal binder to contain the spill.[6] For solid spills, carefully sweep or wipe up the material, avoiding dust generation.
-
Decontamination: Decontaminate the affected surfaces and any equipment by scrubbing with a suitable solvent, such as alcohol, followed by a thorough wash.[6] All materials used for cleanup must be disposed of as hazardous waste.
Step 5: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Never dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes relevant information based on general knowledge of similar small molecule kinase inhibitors.
| Property | Data/Information | Relevance to Disposal |
| Solubility | Typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[7] Poorly soluble in water. | Informs the choice of solvents for preparing stock solutions and for decontamination procedures. The use of organic solvents necessitates collection as flammable liquid waste. |
| Chemical Stability | Stable under recommended storage conditions.[6] | Indicates that no special precautions are needed to prevent degradation during short-term storage of waste, but long-term storage should be avoided. |
| Incompatible Materials | Strong acids/alkalis, and strong oxidizing/reducing agents.[6] | Crucial for waste segregation. This compound waste should not be mixed with these materials to prevent hazardous reactions. |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes.[6] | Highlights the importance of preventing fires in waste storage areas and informs emergency response procedures. |
FAK Signaling Pathway
To provide a broader context for the research involving this compound, the following diagram illustrates a simplified representation of the Focal Adhesion Kinase (FAK) signaling pathway. FAK is a key mediator of signals from integrins and growth factor receptors, influencing critical cellular processes like cell survival, proliferation, and migration.[1][2][3][4]
Simplified FAK signaling pathway.
Experimental Workflow for Handling and Disposing of this compound
The following diagram outlines a typical workflow for an experiment using this compound, from preparation to the final disposal of waste.
Workflow for this compound handling and disposal.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a secure research environment and upholding their commitment to environmental stewardship. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mlienvironmental.com [mlienvironmental.com]
- 3. Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. By compound [wahoo.cns.umass.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Personal protective equipment for handling Fak-IN-12
Disclaimer: A specific Safety Data Sheet (SDS) for Fak-IN-12 was not publicly available at the time of this writing. The following guidance is based on best practices for handling similar small molecule kinase inhibitors and related compounds. Researchers, scientists, and drug development professionals must obtain and meticulously follow the SDS provided by the manufacturer for this compound before any handling, storage, or disposal.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling the focal adhesion kinase (FAK) inhibitor, this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions and to be a trusted source for laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields to provide a complete seal around the eyes. |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any tears or punctures before use. |
| Body Protection | Impervious Clothing | A laboratory coat or gown that is resistant to chemical splashes. |
| Respiratory | Suitable Respirator | Use in a well-ventilated area or under a chemical fume hood. If aerosolization is possible, a respirator may be necessary. |
Operational Workflow: Donning and Doffing of PPE
Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following workflow diagram outlines the correct sequence.
Handling and Storage
Safe handling and storage are paramount to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Guideline |
| Handling | Avoid inhalation, and contact with eyes and skin.[1] Avoid the formation of dust and aerosols.[1] Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[1] |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area.[1] Store protected from direct sunlight and away from ignition sources.[1] Recommended storage temperatures are typically -20°C for the powdered form and -80°C when in solvent.[1] |
FAK Signaling Pathway Overview
This compound is an inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways related to cell adhesion, migration, proliferation, and survival.[1][2][3] Understanding the pathway it inhibits is key to its application in research.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with regulations.
General Disposal Guidelines:
-
Unused Product: Dispose of contents and the container to an approved waste disposal plant.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should be treated as chemical waste.
-
Collect these materials in a designated, clearly labeled, and sealed hazardous waste container.
-
-
Spills: In the event of a spill, absorb the material with an inert, non-combustible absorbent material. Collect the absorbed material and contaminated surfaces into a hazardous waste container for disposal.
Important Considerations:
-
Local Regulations: Always follow your institution's and local environmental regulations for hazardous waste disposal.
-
Avoid Environmental Release: Prevent the product from entering drains, water courses, or the soil.[1][4]
First Aid Measures
In case of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek prompt medical attention.[1] |
| Skin Contact | Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention.[1] |
| Inhalation | Move the exposed person to fresh air.[1] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[5] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1] |
References
- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 5. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
